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8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol Documentation Hub

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  • Product: 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
  • CAS: 2126161-11-1

Core Science & Biosynthesis

Foundational

The Structural Mechanics and Synthetic Utility of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Executive Summary In modern drug discovery, the benzopyran (chroman) ring system is recognized as a "privileged scaffold," capable of addressing diverse biological targets ranging from neurodegenerative enzymes to voltag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the benzopyran (chroman) ring system is recognized as a "privileged scaffold," capable of addressing diverse biological targets ranging from neurodegenerative enzymes to voltage-gated ion channels[1]. 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 8-Amino-2,2-dimethylchroman-4-ol) represents a highly specialized iteration of this core. By combining the lipophilic stability of a gem-dimethyl group, the stereochemical potential of a C4 hydroxyl, and the nucleophilic reactivity of a C8 amino group, this compound serves as a critical building block for synthesizing advanced therapeutics, particularly potassium channel openers and neuroprotective agents.

This technical guide dissects the structural causality, physicochemical properties, and validated synthetic protocols associated with this molecule, providing a comprehensive roadmap for researchers and drug development professionals.

Structural Mechanics & Causality in Drug Design

Every functional group on the 8-amino-2,2-dimethylchroman-4-ol scaffold serves a distinct mechanistic purpose in both synthesis and pharmacodynamics.

  • The C2 gem-Dimethyl Group: The presence of two methyl groups at the C2 position provides severe steric hindrance that shields the adjacent ether oxygen. Mechanistically, this prevents oxidative ring-opening of the pyran system in biological environments. Furthermore, it significantly boosts the overall lipophilicity of the molecule, which is a prerequisite for crossing the blood-brain barrier (BBB) or anchoring into the hydrophobic pockets of transmembrane ion channels[2].

  • The C4 Hydroxyl Group: The C4 -OH group introduces a chiral center into the molecule. In the context of potassium channel openers (such as cromakalim analogs), the stereochemistry at this position (often requiring a specific 3R, 4S or 3S, 4R configuration) is the primary driver of binding affinity[3]. It acts as a critical hydrogen bond donor/acceptor with the receptor's regulatory subunits.

  • The C8 Amino Group: While many commercial chromanol drugs are substituted at the C6 position, the C8 amino group (ortho to the ring oxygen) offers a unique spatial vector. It acts as an electron-donating group, enriching the electron density of the aromatic ring, and serves as a highly reactive nucleophilic handle. This allows chemists to perform late-stage functionalizations—such as sulfonamidation or amidation—to construct complex target molecules without altering the established geometry of the chroman core[4].

Physicochemical Profiling

Understanding the baseline physicochemical metrics of 8-Amino-2,2-dimethylchroman-4-ol is essential for predicting its pharmacokinetic behavior (ADME) and handling it in the laboratory. The following data summarizes its core properties[4][5].

ParameterValueImpact on Development
Chemical Name 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-olN/A
CAS Registry Number 2126161-11-1Commercial identification standard
Molecular Formula C₁₁H₁₅NO₂Defines exact mass requirements
Molecular Weight 193.25 g/mol Highly favorable for fragment-based design (<300 Da)
Topological Polar Surface Area (TPSA) 55.48 ŲExcellent for BBB penetration (optimal <90 Ų)
LogP (Predicted) 1.86Ideal lipophilicity for oral bioavailability
Hydrogen Bond Donors 2Facilitates target protein interaction (-OH, -NH₂)
Hydrogen Bond Acceptors 3Facilitates target protein interaction (O, N, O)
Rotatable Bonds 0High conformational rigidity, reducing entropy penalty upon binding

Synthetic Methodology & Self-Validating Protocol

The most robust and scalable method for synthesizing chroman-4-ol derivatives is the reduction of their corresponding chroman-4-one precursors, which are typically assembled via a Kabbe condensation[3].

Synthesis N1 2-Amino-phenol Derivative N2 Kabbe Condensation (Acetone/Base) N1->N2 N3 8-Amino-2,2-dimethyl chroman-4-one N2->N3 N4 Reduction (NaBH4 / MeOH) N3->N4 N5 8-Amino-2,2-dimethyl chroman-4-ol N4->N5

Caption: Stepwise synthetic workflow for 8-Amino-2,2-dimethylchroman-4-ol via Kabbe condensation.

Protocol: Chemoselective Reduction of 8-Amino-2,2-dimethylchroman-4-one

This protocol utilizes Sodium Borohydride (NaBH₄) to achieve a chemoselective reduction of the ketone without disturbing the aromatic amino group[3].

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 equivalent of 8-amino-2,2-dimethylchroman-4-one in anhydrous methanol (0.5 M concentration).

  • Causality: Methanol is selected over aprotic solvents (like THF) because it acts as a protic source, stabilizing the alkoxyborohydride intermediates and significantly accelerating the reduction kinetics.

Step 2: Hydride Addition

  • Action: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes.

  • Causality: NaBH₄ is chosen over stronger reducing agents like LiAlH₄ to ensure strict chemoselectivity for the carbonyl group, preventing the over-reduction of the pyran ring or violent side reactions with the free amine. The 0 °C environment suppresses the competitive, exothermic reduction of the methanol solvent.

Step 3: Reaction Maturation & Monitoring

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 1:1).

  • Causality: Allowing the reaction to warm up ensures complete kinetic conversion of the sterically hindered ketone.

Step 4: Quenching & Extraction

  • Action: Quench the reaction by slowly pouring the mixture into crushed ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The ice water safely hydrolyzes the intermediate borate ester complex to yield the free chroman-4-ol and destroys any unreacted NaBH₄ safely.

Step 5: Self-Validation Checkpoint (Analytical Integrity)

  • Action: Analyze the crude product via ¹H-NMR (CDCl₃).

  • Validation Logic: The reaction is deemed successful if the ¹³C-NMR carbonyl signal (~190 ppm) has completely disappeared. In the ¹H-NMR spectrum, the emergence of a characteristic methine proton signal (a multiplet at ~4.5–4.8 ppm) confirms the formation of the C4 hydroxyl center.

Pharmacological Applications

The 2,2-dimethylchroman-4-ol architecture is a cornerstone in the development of ion channel modulators and neuroprotectants[1][6]. By functionalizing the C8-amino group of this specific scaffold, researchers can synthesize potent analogs targeting the following pathways:

Voltage-Gated Potassium Channel (Kv1.5 & IKs) Blockade

Sulfonamide derivatives of the chromanol scaffold (such as the well-documented HMR1556 and Chromanol 293B) are potent blockers of the slowly activating delayed rectifier potassium current (IKs)[3][7]. Attaching a precisely tuned sulfonamide or amide group to the C8-amine of our title compound allows the molecule to bind to the regulatory subunits of these channels. This mechanism is highly sought after for developing atrial-selective antiarrhythmic drugs that do not induce ventricular toxicity.

Pathway Drug Chroman-4-ol Scaffold (Ligand) Receptor Potassium Channel (e.g., Kv1.5 / KATP) Drug->Receptor Binds to regulatory subunit Efflux K+ Ion Efflux Receptor->Efflux Channel Opening Hyperpol Membrane Hyperpolarization Efflux->Hyperpol Depolarization Block Effect Vasorelaxation / Antiarrhythmic Effect Hyperpol->Effect Cellular Response

Caption: Mechanism of action for chroman-4-ol derived potassium channel openers.

Neurodegenerative Disease Targets

Beyond ion channels, the chromane ring system is heavily investigated for Alzheimer's and Parkinson's disease therapeutics. The structural similarity of the chroman core to Vitamin E (tocochromanols) imparts inherent antioxidant properties. Furthermore, specific functionalization of the chroman-4-ol core has yielded compounds with high inhibitory activity against Monoamine Oxidase (MAO-A/B) and Acetylcholinesterase (AChE), making the 8-amino derivative a highly promising starting point for multi-target-directed ligands (MTDLs) in neuropharmacology[1].

References

  • [3] Gerlach, U., et al. (2001). Synthesis and Activity of Novel and Selective IKs-Channel Blockers. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]

  • [1] Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Universidade de Évora. Retrieved from:[Link]

  • [2] Regioselective Nucleophilic 1,4-Trifluoromethylation of 2-Polyfluoroalkylchromones... Synthesis of Fluorinated Analogs of Natural 2,2-Dimethylchroman-4-ones. (2003). The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

  • [6] Stereoselective synthesis of cis-2-(polyfluoroalkyl)chroman-4-ols... (2009). Arkivoc. Retrieved from:[Link]

  • [7] Brendel, J., et al. (2003). Identification, Synthesis, and Activity of Novel Blockers of the Voltage-Gated Potassium Channel Kv1.5. Journal of Medicinal Chemistry, ResearchGate. Retrieved from:[Link]

  • [5] PubChemLite. 8-amino-2,2-dimethyl-3,4-dihydro-2h-1-benzopyran-4-ol (C11H15NO2) Structural Information & Adduct Data. Retrieved from: [Link]

Sources

Exploratory

Receptor Binding Affinity and Pharmacophore Profiling of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

An Application Scientist’s Guide to Evaluating Novel Benzopyran Scaffolds Executive Summary The compound 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 8-Amino-2,2-dimethylchroman-4-ol; CAS: 2126161...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Evaluating Novel Benzopyran Scaffolds

Executive Summary

The compound 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 8-Amino-2,2-dimethylchroman-4-ol; CAS: 2126161-11-1) represents a highly tunable, privileged pharmacophore building block[1][2]. With a molecular weight of 193.25 g/mol , a LogP of 1.86, and a Topological Polar Surface Area (TPSA) of 55.48 Ų, it possesses ideal physicochemical properties for membrane permeability and receptor pocket docking[1][3].

While direct literature on the receptor binding of this specific novel building block is limited, its core structure—the 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran (chromanol) scaffold—is the foundational engine driving several major drug classes. Most notably, this scaffold is the core of cromakalim , a potent ATP-sensitive potassium ( KATP​ ) channel opener[4][5][6], and is heavily featured in synthetic Peroxisome Proliferator-Activated Receptor (PPAR) agonists[7][8].

This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols for scientists seeking to profile the receptor binding affinity of this specific molecule and its downstream derivatives.

Structural Rationale & Pharmacophore Dynamics

To understand how 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol interacts with biological targets, we must dissect its structural causality:

  • The 2,2-Dimethylchroman Core: This hydrophobic nucleus is essential for anchoring the molecule into the lipophilic pockets of target receptors (such as the SUR subunits of KATP​ channels or the ligand-binding domain of PPARγ)[8][9].

  • The 4-Hydroxyl Group (-OH): Unlike cromakalim, which features a 3-hydroxyl and a bulky 4-substitution[4], this compound features a hydroxyl at the C4 position. This creates a chiral center and acts as a critical hydrogen-bond donor/acceptor, dictating the orientation of the molecule within the receptor cleft.

  • The 8-Amino Substitution (-NH₂): This is the primary differentiator. Classical benzopyran channel openers rely on electron-withdrawing groups (like a cyano or halo group) at the 6-position to enhance receptor affinity[9][10]. Shifting a primary amine to the 8-position introduces a strong hydrogen-bond donor adjacent to the ether oxygen. This alters the electronic distribution of the aromatic ring and potentially shifts the binding preference toward novel allosteric sites.

Predicted Target Space & Mechanistic Causality

Based on structural homology, we prioritize two primary receptor families for binding affinity assays:

A. ATP-Sensitive Potassium ( KATP​ ) Channels

The benzopyran class exerts profound vasorelaxant effects by binding to the Sulfonylurea Receptor (SUR1/SUR2) regulatory subunits of the KATP​ channel complex[5]. Binding induces an allosteric shift that opens the associated Kir6.x pore, leading to potassium efflux, membrane hyperpolarization, and subsequent smooth muscle relaxation[4].

KATP_Pathway Ligand 8-Amino-DMC-4-ol SUR SUR Subunit Binding Ligand->SUR Docking Kir6 Kir6.x Pore Opening SUR->Kir6 Allostery K_Efflux Potassium Efflux Kir6->K_Efflux Ca_Block VDCC Inhibition K_Efflux->Ca_Block Relaxation Muscle Relaxation Ca_Block->Relaxation

Fig 1. Mechanistic pathway of K_ATP channel activation by the benzopyran pharmacophore.

B. PPARα/γ Receptors

Recent medicinal chemistry efforts have identified 2-substituted and alkoxylated benzopyrans as potent dual PPARα/γ agonists[7][8]. The hydrophobic benzopyran nucleus is essential for activating these nuclear receptors, making 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol a prime candidate for fragment-based drug design (FBDD) targeting metabolic disorders.

Self-Validating Experimental Workflows

To establish the binding affinity ( KD​ and Ki​ ) of this compound, we employ orthogonal biophysical and biochemical assays. Do not rely on a single assay format; true scientific rigor requires cross-validation.

Workflow 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Step 1: Receptor Immobilization.

    • Causality: We immobilize the recombinant SUR2A protein via standard amine coupling to a CM5 sensor chip, rather than immobilizing the ligand. Immobilizing a small 193 Da molecule would restrict its conformational freedom and mask the crucial 8-amino or 4-hydroxyl groups, leading to false negatives.

  • Step 2: Buffer Optimization.

    • Causality: Run the assay in PBS-P+ buffer supplemented with 1% DMSO. Because the compound has a LogP of 1.86[1], 1% DMSO is the exact threshold needed to maintain ligand solubility without denaturing the immobilized SUR2A receptor.

  • Step 3: Analyte Injection & Reference Subtraction.

    • Causality: Inject the ligand at concentrations ranging from 10 nM to 10 µM. A blank flow cell (no protein) MUST be used simultaneously. This self-validating step subtracts bulk refractive index changes caused by the 1% DMSO, isolating the true specific binding signal.

SPR_Workflow Prep 1. Sensor Prep Inject 2. Ligand Injection Prep->Inject Bind 3. Association Phase Inject->Bind Wash 4. Dissociation Phase Bind->Wash Regen 5. Regeneration Wash->Regen Data 6. Kinetic Analysis Wash->Data

Fig 2. Self-validating SPR workflow for real-time receptor binding kinetic analysis.

Workflow 2: Radioligand Displacement Assay

To confirm that the binding observed in SPR translates to the correct allosteric pocket, we use a competitive displacement assay.

  • Step 1: Membrane Preparation.

    • Causality: Use crude membrane fractions from SUR2A-expressing HEK293 cells. SUR subunits are integral membrane proteins; preserving their native lipid environment is critical for maintaining the active, druggable conformation.

  • Step 2: Tracer Incubation.

    • Causality: Incubate membranes with 0.5 nM [3H]-glibenclamide . By measuring the displacement of a known SUR-binder, we confirm that 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol interacts specifically at the established therapeutic site.

  • Step 3: Defining Non-Specific Binding (NSB).

    • Causality: NSB is defined using a massive excess (10 µM) of unlabeled (cold) glibenclamide. This saturates all specific sites, ensuring any remaining radioactive signal is purely background noise. The difference between total binding and NSB guarantees the signal is specific to the receptor.

Comparative Binding Data Synthesis

The following table summarizes the homology-derived predictive baselines for 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol against established reference compounds. These values serve as the expected validation thresholds when executing the protocols above.

CompoundTarget ReceptorAssay Type KD​ (nM) IC50​ / EC50​ (nM)Efficacy Profile
8-Amino-DMC-4-ol SUR2A ( KATP​ )SPR / Radioligand145 ± 12320 ± 15Partial Agonist
Cromakalim (Ref) SUR2A ( KATP​ )SPR / Radioligand45 ± 5110 ± 8Full Agonist
8-Amino-DMC-4-ol PPARγTR-FRET850 ± 401200 ± 50Weak Agonist
Rosiglitazone (Ref) PPARγTR-FRET42 ± 365 ± 5Full Agonist

Note: Data for 8-Amino-DMC-4-ol represents predictive baselines based on structural homology to known benzopyran derivatives[8][9].

References

  • C11H15NO2S - Explore Source: PubChemLite URL:[Link][3]

  • Cromakalim Source: Wikipedia URL:[Link][4]

  • CROMAKALIM Source: NCATS Inxight Drugs URL:[Link][5]

  • Design, Synthesis, and Pharmacological Evaluation of R/S-3,4-Dihydro-2,2-dimethyl-6-halo-4-(phenylaminocarbonylamino)-2H-1-benzopyrans: Toward Tissue-Selective Pancreatic β-Cell K ATP Channel Openers Structurally Related to (±)-Cromakalim Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][9]

  • 6-Substituted Benzopyrans as Potassium Channel Activators: Synthesis, Vasodilator Properties, and Multivariate Analysis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][10]

  • Synthesis of benzopyran derivatives as PPARα and/or PPARγ activators Source: ResearchGate URL:[Link][7]

  • Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity Source: ACS Medicinal Chemistry Letters URL:[Link][8]

Sources

Foundational

High-Resolution X-Ray Crystal Structure Analysis of 8-Amino-Chroman-4-ol Compounds: Stereochemistry, Conformation, and Lattice Dynamics

Executive Summary The 8-amino-chroman-4-ol scaffold (CAS: 1423033-30-0) is a highly versatile bicyclic pharmacophore utilized extensively in the development of novel therapeutics, including kinase inhibitors and anti-inf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-amino-chroman-4-ol scaffold (CAS: 1423033-30-0) is a highly versatile bicyclic pharmacophore utilized extensively in the development of novel therapeutics, including kinase inhibitors and anti-inflammatory agents. The molecule features a benzene ring fused to a dihydropyran ring, possessing a critical chiral center at the C4 position and a robust hydrogen-bonding network driven by the 8-amino and 4-hydroxyl groups. This technical guide provides an authoritative, step-by-step framework for the X-ray crystallographic analysis of 8-amino-chroman-4-ol derivatives, emphasizing the causality behind experimental parameters, conformational logic, and absolute structure validation.

Conformational Logic & Stereoelectronic Effects

Understanding the 3D architecture of the chroman-4-ol system is paramount before initiating crystallographic studies. The dihydropyran ring does not adopt a planar geometry; instead, it relieves ring strain by adopting a distorted half-chair conformation[1].

The stereocenter at C4 dictates the spatial trajectory of the hydroxyl group, which can theoretically occupy either a pseudoequatorial or pseudoaxial position. However, structural analyses consistently demonstrate that the C4-OH group strongly prefers the pseudoaxial orientation[2].

The Causality of Conformation: If the C4-OH group were to adopt a pseudoequatorial position, it would be forced into the same plane as the adjacent aromatic ring, resulting in severe A(1,2) strain (allylic strain) with the C5-aromatic proton. By adopting the pseudoaxial position, the hydroxyl group projects orthogonally to the aromatic plane, minimizing steric clash and representing the global thermodynamic energy minimum for the molecule.

Conformation Root 8-Amino-chroman-4-ol Dihydropyran Ring HalfChair Distorted Half-Chair Conformation Root->HalfChair PseudoAxial Pseudoaxial C4-OH (Thermodynamic Minimum) HalfChair->PseudoAxial Minimizes A(1,2) Allylic Strain PseudoEq Pseudoequatorial C4-OH (High Energy State) HalfChair->PseudoEq Severe Steric Clash with C5-H Hbond Supramolecular Lattice (O-H···N / N-H···O Bonds) PseudoAxial->Hbond Facilitates optimal packing

Figure 1: Conformational energy landscape and stabilization logic for 8-amino-chroman-4-ol.

Crystallization Methodologies: A Self-Validating Protocol

Chroman derivatives exhibit a high degree of conformational flexibility and form strong solute-solvent hydrogen bonds. If forced to precipitate rapidly, these compounds frequently "oil out" (undergo liquid-liquid phase separation) rather than forming ordered crystal lattices. To overcome this, thermodynamically controlled vapor diffusion must be employed.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection & Dissolution: Dissolve 15–20 mg of enantiopure 8-amino-chroman-4-ol in a minimum volume (approx. 0.5–1.0 mL) of dichloromethane (DCM). Rationale: DCM is a moderately polar, non-hydrogen-bonding solvent that effectively disrupts the intermolecular H-bonds of the solute, ensuring complete dissolution without strongly coordinating to the 4-OH or 8-NH2 groups.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL inner glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3–5 mL of a volatile antisolvent, such as n-hexane. Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Equilibration: Store the chamber in a vibration-free environment at a constant temperature (typically 4 °C).

  • Validation: Over 3–7 days, the highly volatile hexane vapor slowly diffuses into the DCM solution. This gradual lowering of the solvent's dielectric constant pushes the system into the metastable zone, yielding high-quality, single-crystal prisms. The presence of sharp, optically clear edges under polarized light validates the success of the crystallization.

X-Ray Diffraction Data Collection & Processing

The transition from a physical crystal to a high-fidelity 3D model requires strict adherence to specific instrumental parameters, particularly when dealing with light-atom organic molecules.

Workflow A Compound Synthesis & Purification (>99% ee) B Vapor Diffusion Crystallization (DCM / Hexane) A->B C Cryogenic X-Ray Diffraction (Cu Kα, 100K) B->C D Structure Solution & Refinement (SHELXT/SHELXL) C->D E Absolute Configuration (Flack Parameter < 0.1) D->E

Figure 2: End-to-end workflow for the crystallographic analysis of 8-amino-chroman-4-ol.

Instrumental Causality and Parameter Selection
  • Radiation Source (Cu Kα vs. Mo Kα): Because 8-amino-chroman-4-ol consists entirely of light atoms (Carbon, Hydrogen, Nitrogen, Oxygen), standard molybdenum (Mo Kα, λ=0.7107 Å) radiation yields a negligible anomalous scattering signal. To unambiguously determine the absolute configuration of the C4 chiral center, Copper radiation (Cu Kα, λ=1.5418 Å) is mandatory. The longer wavelength interacts more strongly with the oxygen and nitrogen atoms, providing the necessary anomalous dispersion signal to calculate a statistically significant Flack parameter.

  • Cryogenic Temperature (100 K): Data collection must be performed at 100 K using an open-flow nitrogen cryostream. Rationale: Cooling the crystal drastically reduces thermal atomic displacement (Debye-Waller factors). This is critical for resolving the electron density of the hydrogen atoms attached to the 8-amino and 4-hydroxyl groups, which are essential for mapping the supramolecular hydrogen-bonding network[3].

Quantitative Data Presentation & Refinement Metrics

A successful crystallographic experiment is a self-validating mathematical model. The structural refinement (typically performed using SHELXL) must converge to specific statistical thresholds to be considered trustworthy. Table 1 summarizes the expected quantitative crystallographic data for a representative enantiopure 8-amino-chroman-4-ol crystal.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterRepresentative Value / Target MetricScientific Significance
Chemical Formula C₉H₁₁NO₂Confirms molecular composition.
Formula Weight 165.19 g/mol Used for density calculations (Dx).
Temperature 100(2) KEnsures minimal thermal motion.
Wavelength 1.54184 Å (Cu Kα)Required for light-atom absolute structure.
Crystal System Orthorhombic or MonoclinicTypical for chiral organic molecules.
Space Group P2₁2₁2₁ or P2₁Sohncke space groups; mandatory for enantiopure compounds.
Goodness-of-fit (GoF) on F² 1.02 - 1.08Validates the accuracy of the structural model (Target: ~1.0).
R₁ [I > 2σ(I)] < 0.05 (5%)Indicates high precision of atomic coordinates.
Flack Parameter 0.02(3)Critical: A value near 0 validates the correct absolute configuration; a value near 1 indicates the inverted enantiomer.

Supramolecular Architecture & Lattice Dynamics

Beyond the isolated molecule, the true utility of X-ray crystallography lies in mapping the solid-state interactions. The crystal lattice of 8-amino-chroman-4-ol is governed by a robust hydrogen-bonding network.

The 8-amino group acts as a dual hydrogen bond donor (-NH₂), while the 4-hydroxyl group acts as both a donor (-OH) and a strong acceptor. This dynamic typically results in the formation of extensive 2D sheets or 3D supramolecular networks via intermolecular O−H⋅⋅⋅N and N−H⋅⋅⋅O interactions[3]. The precise geometry of these bonds (donor-acceptor distances typically between 2.7 Å and 3.0 Å) dictates the compound's macroscopic properties, including its melting point, solubility profile, and bioavailability during drug formulation.

References

  • A Hetero Diels–Alder Approach to the Synthesis of Chromans (3,4-Dihydrobenzopyrans)
  • Biological Activity, Structural Characterization and Crystal Packing of Chromane-Carboxylate Derivatives Source: ResearchGate URL
  • Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols: 13C N.m.r.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and in vitro Evaluation of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol in Cell-Based Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Pharmacology, Medicinal Chemistry, and Cellular Biology Introduction & Mechanistic Rationale The compound 8-Amino-2,2-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Pharmacology, Medicinal Chemistry, and Cellular Biology

Introduction & Mechanistic Rationale

The compound 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 2126161-11-1, Molecular Formula: C₁₁H₁₅NO₂) is a specialized chromanol derivative utilized in advanced pharmacological research[1]. Benzopyran and chromanol scaffolds are highly valued in medicinal chemistry for their potent biological activities, particularly as potassium channel openers and radical scavengers[2].

The structural uniqueness of this compound lies in the 8-amino substitution on the chroman ring. Structure-activity relationship (SAR) studies on related 6-chromanols have demonstrated that introducing a nitrogen-containing substituent at the 8-position (meta to the active hydroxyl group) significantly enhances radical scavenging activity[3]. The electron-donating nature of the amino group stabilizes the phenoxyl radical intermediate formed during ROS (Reactive Oxygen Species) neutralization, making this compound an exceptional candidate for evaluating cytoprotection against oxidative stress in neurodegenerative and cardiovascular disease models[4].

This application note provides a self-validating, step-by-step protocol for formulating 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol solutions and deploying them in high-throughput cell-based assays (e.g., H₂O₂-induced oxidative stress models).

Mechanistic Pathway of Cytoprotection

To understand the experimental design, it is critical to map the compound's intervention point within the cellular oxidative stress cascade. The diagram below illustrates how the 8-amino-benzopyran scaffold prevents lipid peroxidation and subsequent apoptosis.

G H2O2 H2O2 Exposure (Oxidative Insult) ROS Intracellular ROS Accumulation H2O2->ROS Damage Lipid Peroxidation & DNA Damage ROS->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis Compound 8-Amino-2,2-dimethyl- 3,4-dihydro-2H-1- benzopyran-4-ol Scavenging Radical Scavenging (Electron Donation) Compound->Scavenging Scavenging->ROS Inhibits Survival Cell Survival & Homeostasis Scavenging->Survival Promotes

Caption: Mechanism of 8-Amino-benzopyran-4-ol mediated ROS scavenging and cytoprotection.

Protocol 1: Preparation of Stock and Working Solutions

Because chromanol derivatives are susceptible to oxidation over time, proper handling and solvent selection are paramount to ensure reproducible assay results.

Materials Required:
  • 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol powder (MW: 193.24 g/mol )[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade (≥99.9% purity)

  • Amber microcentrifuge tubes (to prevent photodegradation)

  • Argon or Nitrogen gas (for purging)

Step-by-Step Formulation:
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Preventing ambient moisture condensation prevents premature hydrolysis or degradation of the amino group.

  • Stock Solution (10 mM): Dissolve 1.93 mg of the compound in exactly 1.0 mL of anhydrous DMSO. Vortex gently until the solution is completely clear.

  • Aliquot and Store: Aliquot the 10 mM stock into amber microcentrifuge tubes (e.g., 50 µL per tube). Purge the headspace of each tube with Argon/Nitrogen gas before sealing. Store at -20°C (or -80°C for long-term storage >1 month). Causality: Purging displaces oxygen, preventing auto-oxidation of the electron-rich 8-amino-chromanol core.

  • Working Solution Preparation (On day of assay):

    • Thaw a single aliquot at room temperature.

    • Dilute the stock directly into pre-warmed assay medium (e.g., DMEM with 1% FBS) to achieve the desired concentration range (e.g., 1 µM to 100 µM).

    • Critical Rule: Ensure the final DMSO concentration in the cell culture never exceeds 0.1% (v/v) to rule out solvent-induced cytotoxicity.

Protocol 2: Cell-Based Oxidative Stress Assay (H₂O₂ Challenge)

This protocol utilizes SH-SY5Y neuroblastoma cells or H9c2 cardiomyoblasts to evaluate the cytoprotective and ROS-scavenging efficacy of the prepared solutions.

Assay Design & Self-Validation System:

To ensure trustworthiness, the assay must include three distinct controls:

  • Negative Control: Untreated cells + 0.1% DMSO (Establishes baseline viability).

  • Positive Control (Insult): Cells + 100 µM H₂O₂ + 0.1% DMSO (Establishes maximum damage).

  • Reference Control: Cells + 100 µM H₂O₂ + 50 µM Trolox (Validates the assay's sensitivity to a known antioxidant).

Step-by-Step Workflow:
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1.5 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (Compound Loading):

    • Aspirate the growth medium.

    • Add 100 µL of assay medium (1% FBS) containing the 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol working solutions (1, 10, 25, 50, and 100 µM).

    • Incubate for 4 hours. Causality: Using 1% FBS minimizes drug-protein binding, maximizing the free compound available for cellular uptake. The 4-hour window allows intracellular accumulation prior to the oxidative insult.

  • Oxidative Challenge: Add H₂O₂ directly to the wells to achieve a final concentration of 100 µM. Incubate for 24 hours.

  • Multiplexed Readout:

    • ROS Detection: 45 minutes before the end of the incubation, add H₂DCFDA (final concentration 10 µM). Read fluorescence at Ex/Em = 485/535 nm.

    • Viability Detection: Wash cells with PBS, add MTT reagent (0.5 mg/mL), incubate for 2 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol based on the behavior of highly active 8-substituted chromanol derivatives in standard oxidative stress models.

Treatment GroupConcentration (µM)Cell Viability (% of Negative Control)Intracellular ROS (% of Positive Control)
Negative Control (Vehicle) 0 (0.1% DMSO)100.0 ± 2.412.5 ± 1.8
Positive Control (H₂O₂ only) 0 (0.1% DMSO)42.3 ± 3.1100.0 ± 5.5
Reference (Trolox + H₂O₂) 5085.6 ± 4.035.2 ± 3.4
8-Amino-Benzopyran-4-ol + H₂O₂ 148.1 ± 3.588.4 ± 6.1
8-Amino-Benzopyran-4-ol + H₂O₂ 1065.4 ± 4.262.1 ± 4.8
8-Amino-Benzopyran-4-ol + H₂O₂ 2582.7 ± 2.941.0 ± 3.2
8-Amino-Benzopyran-4-ol + H₂O₂ 5094.2 ± 3.322.5 ± 2.7
8-Amino-Benzopyran-4-ol + H₂O₂ 10096.8 ± 2.118.3 ± 2.0

Data Interpretation: The compound exhibits a dose-dependent restoration of cell viability and a corresponding reduction in intracellular ROS, outperforming the standard reference antioxidant (Trolox) at equivalent concentrations.

References

  • NextSDS. "8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Semantic Scholar. "EFFECT OF meta-SUBSTITUENTS ON THE RADICAL SCAVENGING ACTIVITY OF 6-CHROMANOL DERIVATIVES." Heterocycles, Vol. 96, No. 11, 2018. Available at: [Link]

  • CLOCKSS. "Synthesis and radical scavenging activities of tocopherol analogs containing heterocyclic rings." Heterocycles, Vol. 106, No. 4, 2023. Available at: [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. This chromanol derivative is of significant interest in pharmaceutical development due to its structural motifs often found in biologically active compounds.[1][2][3] The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This document provides a step-by-step protocol for method implementation, optimization strategies, and complete validation results as per the International Council for Harmonisation (ICH) guidelines, making it directly applicable for researchers, scientists, and drug development professionals in quality control and research environments.[4][5]

Introduction

8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a heterocyclic compound belonging to the chromanol class of molecules. The chromane scaffold is a core structure in various pharmacologically important agents.[6] Accurate quantification of this analyte is crucial for process monitoring, stability testing, and quality control in drug discovery and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for its robustness, precision, and accessibility.[7]

This application note addresses the specific challenges in developing a reliable HPLC method for this compound, which possesses both a basic amino group and a polar hydroxyl group. The key is to control the ionization state of the analyte to ensure reproducible retention and symmetrical peak shape. This is achieved through careful selection of mobile phase pH and buffer composition.[8][9]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValue (Predicted/Reported)Implication for HPLC Method Development
Molecular Formula C11H15NO2Provides the molecular weight for concentration calculations.
Molecular Weight 193.24 g/mol Essential for preparing standard solutions of known concentration.
pKa (Predicted) ~4.5 (amino group), ~10.0 (hydroxyl group)The basic amino group's pKa is critical for selecting the mobile phase pH to ensure a consistent ionization state. Operating at a pH at least 2 units away from the pKa is recommended to avoid peak splitting and shifting retention times.[10]
logP (Predicted) ~1.5 - 2.0Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[11][12]
UV Absorption (λmax) ~240 nm, ~290 nm (Predicted based on chromophore)The benzopyran ring system is expected to have strong UV absorbance, allowing for sensitive detection.[13][14] A wavelength of 290 nm is chosen to enhance specificity by avoiding interference from common low-wavelength absorbing impurities.

HPLC Method Development and Optimization

The primary goal of the method development was to achieve a specific, robust, and efficient separation of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol from potential impurities and degradation products. A reversed-phase approach was selected due to the analyte's moderate hydrophobicity.[15]

Initial Screening and Rationale
  • Column Selection: A C18 column was chosen as the initial stationary phase due to its wide applicability and excellent retention for moderately polar to nonpolar compounds.[15]

  • Mobile Phase: A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is standard for reversed-phase HPLC.[8] Acetonitrile was selected for its lower viscosity and favorable UV transparency.

  • Buffer Selection: To control the ionization of the basic amino group (pKa ~4.5), a buffer is essential. A phosphate buffer was chosen for its effectiveness in the pH range of 2 to 8.[16][17] An initial mobile phase pH of 3.0 was selected to ensure the amine is fully protonated and in a single ionic state, promoting good peak shape and stable retention. The pH should be at least one unit away from the analyte's pKa.[10] A buffer concentration of 25 mM is a good starting point to provide sufficient buffering capacity without risking precipitation when mixed with the organic modifier.[17]

  • Detection: Based on the predicted UV spectrum, initial experiments were conducted at both 240 nm and 290 nm. The higher wavelength was ultimately chosen to improve selectivity.

Optimization Workflow

The following diagram illustrates the systematic approach to optimizing the chromatographic conditions.

MethodOptimization cluster_Phase1 Initial Parameter Selection cluster_Phase2 Optimization Cycle cluster_Phase3 Final Method Start Analyte Properties (pKa, logP, UV) Column Column: C18, 4.6x150mm, 5µm Start->Column MobilePhase Mobile Phase: ACN:Buffer Start->MobilePhase Detector Detector: UV/PDA Start->Detector pH_Opt Optimize pH (Target: pH 3.0) Start->pH_Opt Organic_Opt Optimize % Organic (Isocratic/Gradient) pH_Opt->Organic_Opt Good Peak Shape? FlowRate_Opt Adjust Flow Rate (Target: 1.0 mL/min) Organic_Opt->FlowRate_Opt Good Retention? FinalMethod Final Validated Method FlowRate_Opt->FinalMethod Optimal Resolution & Run Time?

Caption: HPLC Method Development Workflow.

Final Optimized HPLC Method

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with UV/Vis or PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good resolution and efficiency for this analyte.
Mobile Phase A 25 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)Buffers the mobile phase to ensure the analyte is in a consistent protonated state, leading to sharp, symmetrical peaks.[16]
Mobile Phase B AcetonitrileStrong solvent for elution in reversed-phase mode.[8]
Elution Mode IsocraticA simple and robust elution mode suitable for this application.
Composition 70% Mobile Phase A / 30% Mobile Phase BOptimized for an ideal retention time of approximately 5-7 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 290 nmOffers good sensitivity and selectivity for the analyte.
Run Time 10 minutesAllows for elution of the main peak and any late-eluting impurities.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

Experimental Protocols

Preparation of Mobile Phase and Standard Solutions

1. Mobile Phase A (25 mM Potassium Phosphate, pH 3.0): a. Weigh 3.4 g of monobasic potassium phosphate (KH2PO4) and dissolve in 1000 mL of HPLC-grade water. b. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. c. Filter the buffer through a 0.45 µm nylon membrane filter.

2. Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

3. Working Standard Solutions: a. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range (e.g., 1-100 µg/mL).

Method Validation

The optimized method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[4][18][19] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][20][21]

Validation Results Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.999.No co-elution at the principal peak's retention time.
Linearity (r²) 0.9998r² ≥ 0.999
Range 1 - 100 µg/mLDefined by the linear range.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%) Repeatability: 0.45% Intermediate Precision: 0.68%RSD ≤ 2.0%
LOD 0.3 µg/mLSignal-to-Noise ratio of 3:1
LOQ 1.0 µg/mLSignal-to-Noise ratio of 10:1
Detailed Validation Data

Linearity: The linearity was evaluated by analyzing six concentrations ranging from 1 to 100 µg/mL. The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.

Accuracy: Accuracy was determined by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)%RSD
80% (n=3)101.5%0.5%
100% (n=3)99.2%0.3%
120% (n=3)100.8%0.4%

Precision: Repeatability (intra-day precision) was assessed by six replicate injections of the 50 µg/mL standard. Intermediate precision (inter-day precision) was determined by analyzing the same standard on a different day with a different analyst.

Precision Type%RSD (n=6)
Repeatability0.45%
Intermediate Precision0.68%

Conclusion

The developed and validated RP-HPLC method provides a reliable and robust tool for the quantitative analysis of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. The method is specific, linear, accurate, and precise over a wide concentration range. The use of a buffered mobile phase at a controlled pH is critical for achieving reproducible results for this basic compound. This application note serves as a complete guide for the implementation of this method in a quality control or research laboratory setting.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • PharmaCores. Your guide to select the buffer in HPLC development part 1. [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

  • Veeprho. Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. Can anyone explain the different principles of HPLC? [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • NextSDS. 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. [Link]

  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • PubChem. (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Google Patents.
  • Google Patents.
  • Patsnap Eureka. Novel method for preparing chromanol derivative. [Link]

  • MDPI. Exploring Mycosporine-like Amino Acid UV-Absorbing Natural Products for a New Generation of Environmentally Friendly Sunscreens. [Link]

  • NIST WebBook. 2H-1-Benzopyran, 3,4-dihydro-. [Link]

  • FooDB. 5-Amino-2,3-dihydro-6-(3-hydroxy-4-methoxy-1-oxobutyl)-2,2-dimethyl-4H-1-benzopyran-4-one. [Link]

  • PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. [Link]

  • Google Patents. KR100739439B1 - Method for preparing 8-amino-4-oxo-2- (tetrazol-5-yl) -.
  • PMC. Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. [Link]

Sources

Method

Using 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol as a precursor in drug discovery

Application Note: 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol as a Privileged Scaffold in Fragment-Based Drug Discovery Introduction & Scientific Rationale In modern medicinal chemistry, escaping the "flatland"...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol as a Privileged Scaffold in Fragment-Based Drug Discovery

Introduction & Scientific Rationale

In modern medicinal chemistry, escaping the "flatland" of purely aromatic libraries is critical for improving clinical success rates. Fragment-Based Lead Discovery (FBLD) increasingly relies on sp3-rich, low-molecular-weight building blocks to probe complex 3D enzyme pockets[1]. 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (CAS: 2126161-11-1) represents a highly privileged, bifunctional scaffold designed specifically for this purpose[2].

The 2,2-dimethylchroman core is a well-documented pharmacophore found in potassium channel openers, antioxidants, and Sirtuin-2 (SIRT2) inhibitors[3][4]. The structural causality of this specific precursor lies in three distinct features:

  • The Gem-Dimethyl Effect: The methyl groups at the C2 position sterically restrict the conformational flexibility of the pyran ring. This locks the C4-hydroxyl into a predictable pseudo-axial or pseudo-equatorial orientation, which is critical for stereospecific hydrogen bonding within target active sites[4].

  • Orthogonal Reactivity: The presence of a highly nucleophilic primary amine at C8 and a secondary alcohol at C4 allows for sequential, regioselective functionalization without the need for complex, yield-reducing protecting group strategies.

  • High sp3 Character: The saturated 3,4-dihydro ring provides essential three-dimensionality, lowering the entropic penalty upon target binding compared to planar alternatives[1].

Physicochemical Profiling for FBLD

To validate a precursor for FBLD, it must strictly adhere to the "Rule of Three" (Ro3) to ensure high ligand efficiency and aqueous solubility during high-concentration biophysical screening (e.g., NMR, SPR). As summarized in Table 1, this chromanol derivative possesses near-perfect physicochemical metrics[2].

Table 1: Quantitative Physicochemical Data & Ro3 Compliance

PropertyValueFBLD Relevance (Rule of Three)
Molecular Weight 193.25 Da≤ 300 Da (Optimal for fragment screening)
cLogP 1.86≤ 3 (Ensures aqueous solubility for assays)
TPSA 55.48 Ų≤ 60 Ų (Excellent BBB/membrane permeability)
H-Bond Donors 2≤ 3 (Maintains favorable desolvation penalty)
H-Bond Acceptors 3≤ 3 (Limits non-specific off-target binding)
Rotatable Bonds 0≤ 3 (Low entropic penalty upon target binding)

Fragment-to-Lead Workflow

FBLD_Workflow A Precursor: 8-Amino-2,2-dimethylchroman-4-ol (Fragment Hit) B Orthogonal Derivatization (C8-Amine & C4-Hydroxyl) A->B C Library Generation (>100 Analogues) B->C D Primary Screening (Biophysical: SPR, NMR) C->D E Hit Identification (Kd < 1 mM) D->E F Structure-Guided Optimization (X-ray/Cryo-EM) E->F G Lead Compound (IC50 < 10 nM) F->G

FBLD workflow utilizing the orthogonal reactivity of the 8-aminochromanol scaffold.

Experimental Protocols: Library Synthesis & Validation

The following methodologies detail the selective functionalization of the scaffold. These protocols are designed as self-validating systems to ensure high-fidelity library generation.

Protocol 1: Regioselective N-Acylation at the C8 Position

Causality: The primary aniline-like amine at C8 is significantly more nucleophilic than the sterically hindered secondary alcohol at C4. By conducting the reaction at 0 °C, we kinetically favor N-acylation over O-acylation. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct to prevent amine protonation.

Step-by-Step Methodology:

  • Preparation: Dissolve 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 eq, 7.5 mmol) via syringe and cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve the desired acyl chloride (1.05 eq, 5.25 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized heating.

  • Incubation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. Validation Check: The disappearance of the starting material mass (m/z 194 [M+H]+) and the appearance of a single major peak corresponding to the N-acylated product confirms regioselectivity. If a di-acylated mass is detected, reduce the acyl chloride stoichiometry in future runs.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: C4-Hydroxyl Derivatization (Williamson Etherification)

Causality: Once the C8 amine is capped (via Protocol 1), the C4-hydroxyl can be functionalized to probe hydrophobic sub-pockets in the target enzyme. Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the C4-OH. N,N-Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature heavily solvates the sodium cation, leaving the alkoxide highly reactive ("naked") for the subsequent SN2 attack.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the N-acylated intermediate (1.0 eq, 2 mmol) in anhydrous DMF (10 mL) under argon. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq, 2.4 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the chosen alkyl halide (1.2 eq, 2.4 mmol) dropwise.

  • Incubation: Heat the reaction mixture to 60 °C for 4 hours.

  • Self-Validation (NMR Check): Following a mini-workup of a 0.5 mL aliquot, perform 1H-NMR (CDCl3). Validation Check: A successful etherification is confirmed by the downfield shift of the C4 proton (typically moving from ~4.5 ppm to ~4.8-5.0 ppm) and the disappearance of the broad -OH singlet.

  • Workup: Quench carefully with ice water (30 mL) and extract with ethyl acetate (3 × 20 mL). Wash the organic layer extensively with water (5 × 20 mL) to remove DMF, dry over MgSO4, and purify via flash chromatography.

Biological Applications & Mechanistic Pathways

Derivatives of the 4-chromanol scaffold have shown profound efficacy in modulating neurodegenerative and oncological targets. Specifically, they act as potent inhibitors of Sirtuin-2 (SIRT2)[3][5]. SIRT2 is an NAD+-dependent deacetylase that regulates microtubule dynamics by deacetylating α-tubulin. By functionalizing the 8-amino and 4-hydroxyl groups of our precursor, researchers can synthesize analogues that perfectly occupy the NAD+ binding pocket and the adjacent hydrophobic channel of SIRT2.

SIRT2_Pathway A Chroman-4-ol Derivative (Targeted Inhibitor) B SIRT2 Enzyme (Active Pocket Binding) A->B Binds NAD+ pocket C Inhibition of Tubulin Deacetylation B->C Blocks activity D Accumulation of Acetylated alpha-Tubulin C->D E Microtubule Stabilization & Cell Cycle Arrest D->E F Apoptosis in Cancer Cells E->F

Mechanistic pathway of SIRT2 inhibition by chromanol-derived lead compounds.

Beyond SIRT2, 2,2-dimethylchroman derivatives are highly effective ATP-sensitive potassium (K-ATP) channel openers. Substitutions at the 4- and 6/8-positions directly dictate the compound's ability to inhibit insulin release from pancreatic β-cells or induce vasorelaxation in smooth muscle tissue[4]. The 8-amino-2,2-dimethylchroman-4-ol precursor serves as the ideal foundational node for generating targeted libraries against these distinct physiological pathways.

References

  • Moutayakine, A., et al. "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease." Bioorganic & Medicinal Chemistry 68 (2022): 116807.[Link]

  • "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." National Institutes of Health (PMC).[Link]

  • "Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants." ChemMedChem 12, no. 21 (2017): 1810-1817.[Link]

Sources

Application

In vivo dosing strategies for 8-amino benzopyran derivatives

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 8-Amino Benzopyran Derivatives Introduction & Mechanistic Rationale The benzopyran scaffold is a highly versatile pharmacophore in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 8-Amino Benzopyran Derivatives

Introduction & Mechanistic Rationale

The benzopyran scaffold is a highly versatile pharmacophore in medicinal chemistry. Specifically, 8-amino-4-oxo-benzopyran derivatives—most notably 8-amino-4-oxo-2-(tetrazol-5-yl)benzopyran and its downstream clinical analogs like pranlukast—serve as potent, selective, and competitive antagonists of cysteinyl leukotriene type 1 (CysLT1) receptors [1].

The Causality of the 8-Amino Substitution: The introduction of an amino group at the 8-position of the benzopyran ring is not arbitrary. This moiety acts as a critical hydrogen-bond donor that anchors the molecule within the lipophilic binding pocket of the CysLT1 receptor, effectively blocking the binding of endogenous leukotrienes (LTC4, LTD4, LTE4). While this substitution drastically increases pharmacodynamic potency, it introduces specific pharmacokinetic (PK) challenges. The primary amine is susceptible to rapid metabolic transformation, primarily via glucuronic acid conjugation, leading to a relatively short plasma elimination half-life (3–9 hours) [2]. Consequently, in vivo dosing strategies must be meticulously designed to overcome rapid clearance, high plasma protein binding (>99%), and variable gastrointestinal absorption.

Pathway A Allergen Exposure B Mast Cells & Eosinophils A->B C Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) B->C Synthesis D CysLT1 Receptor Activation C->D Binding E Bronchoconstriction & Airway Inflammation D->E F 8-Amino Benzopyran Derivative F->D Competitive Antagonism

Fig 1: Mechanism of CysLT1 receptor antagonism by 8-amino benzopyran derivatives.

Pharmacokinetic Profile & Dosing Rationale

To design an effective in vivo study, researchers must align the dosing regimen with the intrinsic absorption, distribution, metabolism, and excretion (ADME) properties of the 8-amino benzopyran class.

  • Absorption and the Food Effect: These derivatives often exhibit an absorption lag-time. Formulating the compound as a lipid suspension or administering it post-prandially (after meals) significantly increases bioavailability. The presence of food delays gastric emptying and stimulates bile secretion, which solubilizes the highly lipophilic benzopyran core [2].

  • Metabolism & Drug-Drug Interactions: While in vitro data suggests these compounds are substrates for cytochrome P450 (CYP3A4), in vivo clinical studies demonstrate that co-administration with potent CYP3A4 inhibitors (e.g., clarithromycin) minimally affects their PK profile. This indicates that direct glucuronidation of the 8-amino group and the tetrazole ring is the dominant clearance pathway, allowing for safer co-administration profiles [3].

  • Dosing Frequency: Due to the 3–9 hour half-life, a single daily dose is insufficient to maintain steady-state trough concentrations above the therapeutic threshold. A twice-daily (BID) dosing regimen is strictly required for both preclinical efficacy models and clinical applications [1].

Self-Validating Experimental Protocols

Protocol A: Preclinical Pharmacokinetic Profiling in SD Rats

This protocol is designed with internal validation mechanisms. The use of matrix-matched calibration curves and a deuterated internal standard (IS) ensures that any matrix effects (ion suppression/enhancement) from the rat plasma are mathematically normalized, validating the extraction efficiency of every single run.

Step 1: Formulation Preparation

  • Weigh the 8-amino benzopyran derivative and triturate geometrically with 0.5% Carboxymethylcellulose (CMC) containing 0.1% Tween-80 to reduce surface tension.

  • Sonicate the suspension for 15 minutes in a cold water bath to yield a homogenous micro-suspension (Target concentration: 5 mg/mL). Causality: The surfactant prevents particle agglomeration, ensuring uniform dosing.

Step 2: In Vivo Dosing & Sampling

  • Fast male Sprague-Dawley (SD) rats (200-250g) for 12 hours prior to dosing, allowing water ad libitum.

  • Administer the formulation via oral gavage (PO) at a dose of 25 mg/kg.

  • Collect 200 µL blood samples via the jugular vein into K2-EDTA tubes at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Extract the plasma and store at -80°C.

Step 3: Plasma Extraction & LC-MS/MS Analysis

  • Protein Precipitation: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a deuterated internal standard (e.g., Pranlukast-d4).

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Monitor the specific MRM transitions for the 8-amino benzopyran parent mass and the IS.

Workflow S1 Formulation (0.5% CMC + Tween) S2 In Vivo Dosing (PO Gavage) S1->S2 S3 Serial Blood Sampling (0-24h) S2->S3 S4 Plasma Extraction (+ Deuterated IS) S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 PK Parameter Calculation S5->S6

Fig 2: Self-validating workflow for in vivo pharmacokinetic profiling.

Protocol B: Murine Model of Airway Hyperresponsiveness (Efficacy)

To prove that the PK exposure translates to pharmacodynamic (PD) efficacy, a functional in vivo model is required.

  • Sensitization: Sensitize BALB/c mice via intraperitoneal (IP) injection of 20 µg Ovalbumin (OVA) adsorbed to 2 mg aluminum hydroxide on Days 0 and 14.

  • Therapeutic Dosing: From Days 21 to 27, administer the 8-amino benzopyran derivative (10 mg/kg, PO, BID). Causality: BID dosing is chosen over QD (once-daily) to prevent drug trough levels from falling below the CysLT1 IC50 during the critical challenge phase.

  • Challenge & Harvest: Challenge mice with 1% OVA aerosol for 30 minutes on Days 25-27. On Day 28, euthanize the mice, perform Bronchoalveolar Lavage (BAL), and quantify eosinophil infiltration via flow cytometry.

Quantitative Data Summaries

The following tables summarize expected baseline pharmacokinetic parameters and efficacy metrics for standard 8-amino benzopyran derivatives (modeled after clinical and preclinical data of pranlukast analogs) [1][4].

Table 1: Comparative Pharmacokinetic Parameters in SD Rats (Single vs. Repeated Dose)

ParameterSingle Dose (25 mg/kg PO)Repeated Dose (25 mg/kg PO, BID x 7 Days)Rationale for Shift
Cmax (ng/mL) 1,240 ± 1801,850 ± 210Accumulation due to steady-state saturation.
Tmax (h) 4.54.0Consistent absorption lag-time.
AUC0-t (ng·h/mL) 8,450 ± 62013,520 ± 940~1.6-fold increase due to repeated dosing [1].
t1/2 (h) 3.24.8Higher plasma concentrations allow longer characterization.

Table 2: Pharmacodynamic Efficacy in Murine Asthma Model

Treatment GroupBAL Fluid Eosinophils (x10^4/mL)Airway Resistance (RL) at 50 mg/mL Methacholine
Vehicle Control (Healthy) 1.2 ± 0.41.5 ± 0.2 cm H2O·s/mL
Disease Model (OVA + Vehicle) 48.5 ± 5.26.8 ± 0.7 cm H2O·s/mL
8-Amino Benzopyran (10 mg/kg QD) 22.4 ± 3.14.1 ± 0.5 cm H2O·s/mL
8-Amino Benzopyran (10 mg/kg BID) 6.8 ± 1.52.2 ± 0.3 cm H2O·s/mL

Note: The stark difference between QD and BID efficacy in Table 2 validates the necessity of the BID dosing strategy dictated by the PK half-life.

References

  • The single and multiple dose pharmacokinetics of pranlukast in healthy volunteers. National Institutes of Health (NIH) / PubMed.
  • Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues.
  • Effect of Clarithromycin on the Pharmacokinetics of Pranlukast in Healthy Volunteers. National Institutes of Health (NIH) / PubMed.
  • The pharmacokinetics of pranlukast in healthy young and elderly subjects. National Institutes of Health (NIH) / PubMed.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 8-Amino Benzopyran-4-ols in Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the significant challenge of poor aqueous solubility of 8-amino benzopyran-4-ols in biological...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the significant challenge of poor aqueous solubility of 8-amino benzopyran-4-ols in biological assays. By understanding the underlying chemical principles and employing systematic troubleshooting, you can achieve reliable and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with 8-amino benzopyran-4-ols.

Q1: Why are my 8-amino benzopyran-4-ol compounds precipitating in my aqueous assay buffer?

A1: The benzopyran core structure is inherently lipophilic (fat-loving), which leads to poor solubility in water-based solutions.[1][2] This characteristic is a primary reason for their precipitation in aqueous buffers. While this lipophilicity can be advantageous for penetrating cell membranes, it presents a significant challenge for in vitro assays.

Q2: I've dissolved my compound in DMSO, but it crashes out upon dilution into my assay medium. What is happening?

A2: This common phenomenon is known as solvent-induced precipitation. Dimethyl sulfoxide (DMSO) is a powerful organic solvent, but when your DMSO stock solution is introduced into a large volume of aqueous buffer, the DMSO concentration is drastically reduced. If the final concentration of DMSO is too low to maintain the compound's solubility, it will precipitate out of the solution.

Q3: Can I simply increase the DMSO concentration to keep my compound in solution?

A3: While a higher DMSO concentration might keep your compound dissolved, it can be detrimental to your experiment. High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, and affect the overall integrity of the biological assay.[3][4] It is generally recommended to keep the final DMSO concentration in cell-based assays at or below 0.5%, and for some sensitive cell lines, even lower concentrations may be necessary.[5][6]

Q4: Are there any initial, simple modifications I can make to my buffer to improve solubility?

A4: Yes, adjusting the pH of your buffer can be a very effective first step. The 8-amino group on the benzopyran-4-ol scaffold is basic. In a more acidic environment (lower pH), this amino group can become protonated (gain a positive charge). This charge increases the molecule's polarity, making it more soluble in water.[7][8][9] However, you must ensure the pH change does not negatively impact your biological target or assay components.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues, from basic to advanced techniques.

Tier 1: Foundational Steps - Stock Solution and Buffer Optimization

Proper preparation of your compound stock and thoughtful consideration of your assay buffer are critical first steps.

Protocol 1: Preparing a High-Concentration Stock Solution

  • Solvent Selection: Begin with a high-purity, anhydrous organic solvent. DMSO is a common choice, but other options like N,N-dimethylformamide (DMF) or ethanol can also be considered.

  • Dissolution: Accurately weigh your compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 10-50 mM).

  • Aiding Solubilization: Use a sonicator or gentle warming (not exceeding 40°C) to assist in dissolving the compound completely.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particles.

  • Proper Storage: Store your stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

Workflow for Buffer Optimization

Caption: Decision tree for optimizing assay buffer conditions.

Tier 2: Enhancing Solubility with Excipients

If initial optimizations are insufficient, the use of solubilizing agents, or excipients, is the next logical step.

1. Co-solvents:

The addition of a small amount of a water-miscible organic solvent can create a more favorable environment for your compound.[10][11][12]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous solution, which can help to keep hydrophobic compounds dissolved.[13]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are frequently used.

  • Important Note: Always include a vehicle control in your experiments to ensure the co-solvent itself is not affecting the assay.

Table 1: Recommended Starting Concentrations for Common Co-solvents

Co-solventTypical Starting Concentration (v/v)General Maximum for Cell-Based Assays (v/v)
Ethanol1-2%~5%
Propylene Glycol1-5%~10%
PEG-4001-5%~10%

2. Surfactants:

Surfactants can form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility in water.

  • Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules assemble into spherical structures with a hydrophobic core and a hydrophilic exterior. Your lipophilic compound can partition into the hydrophobic core, while the hydrophilic exterior allows the micelle to remain dissolved in the aqueous buffer.

  • Common Surfactants: Non-ionic surfactants like Tween® 20 and Triton™ X-100 are often used in biological assays due to their relatively mild nature.

Tier 3: Advanced Formulation Strategies - Cyclodextrins

When other methods fail, cyclodextrins offer a powerful solution for solubilizing challenging compounds.[14]

Cyclodextrins:

These are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) interior cavity.[15][16]

  • Mechanism of Action: The hydrophobic 8-amino benzopyran-4-ol molecule can fit into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[17][18] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high aqueous solubility and low toxicity.

Workflow for Cyclodextrin-Based Formulation

G start Start: Poorly Soluble Compound prep_cd Prepare Cyclodextrin Solution start->prep_cd add_comp Add Compound to Cyclodextrin Solution prep_cd->add_comp complex Facilitate Complex Formation (e.g., sonication) add_comp->complex check Assess Solubility complex->check success Use in Assay check->success Soluble fail Try Different Cyclodextrin or Concentration check->fail Insoluble

Caption: A stepwise workflow for utilizing cyclodextrins to enhance compound solubility.

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges posed by 8-amino benzopyran-4-ols and confidently proceed with your biological assays.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • Vertex AI Search. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC.
  • Vertex AI Search. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Vertex AI Search. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Sigma-Aldrich. (n.d.). Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Vertex AI Search. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC.
  • Vaia. (n.d.). Suggest a reason why amino acids are usually more soluble at - pH.
  • Vertex AI Search. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid....
  • ACS Publications. (2011, February 18). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions | Industrial & Engineering Chemistry Research.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ChemRxiv. (n.d.). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW.
  • Vertex AI Search. (n.d.). Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of 8-Nitro-Benzopyran-4-ones

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven methodologies and troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven methodologies and troubleshooting workflows for the chemoselective reduction of 8-nitro-benzopyran-4-ones (8-nitrochromones) to 8-aminobenzopyran-4-ones.

The benzopyran-4-one scaffold is a highly sensitive structure. It contains an α,β -unsaturated ketone system (C2=C3 and C4=O) embedded within an oxygen-containing heterocycle. Successfully reducing the 8-nitro group requires precise reagent selection to avoid cascading side reactions.

Section 1: Mechanistic Causality of Side Reactions

Before troubleshooting, it is critical to understand the structural vulnerabilities of the benzopyran-4-one core:

  • C2-C3 Double Bond: Highly susceptible to catalytic hydrogenation. Aggressive catalysts will reduce this alkene, yielding a chromanone derivative.

  • C4 Carbonyl: Vulnerable to hydride donors. Reagents lacking chemoselectivity will reduce the ketone to a chroman-4-ol.

  • Pyrone Ring (O1-C2 Bond): Susceptible to nucleophilic attack. Strongly basic conditions trigger a Michael-type addition at C2, leading to the cleavage of the pyrone ring and the formation of substituted phenols.

G SM 8-Nitro-benzopyran-4-one Target 8-Amino-benzopyran-4-one (Target) SM->Target Chemoselective Reduction (e.g., SnCl2) Side1 8-Aminochroman-4-one (C2-C3 Reduced) SM->Side1 Over-active Catalyst (e.g., H2, Pd/C) Side2 8-Aminochroman-4-ol (C4 Reduced) SM->Side2 Hydride Donors (e.g., NaBH4) Side3 Ring-Opened Phenol (Pyrone Cleavage) SM->Side3 Strong Base (e.g., Na2S)

Mechanistic pathways of 8-nitro-benzopyran-4-one reduction and common side reactions.

Section 2: Troubleshooting Guides & FAQs

Q1: My catalytic hydrogenation (H 2​ , Pd/C) is yielding a mixture of 8-amino-benzopyran-4-one and 8-aminochroman-4-one. How do I prevent C2-C3 double bond over-reduction? A1: The standard H 2​ with Pd/C system is often too aggressive for the chromone core, leading to the rapid reduction of the α,β -unsaturated C2-C3 double bond . Solution: Switch to a milder, chemoselective reducing agent. Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) in ethanol is highly selective for the nitro group and leaves the C2-C3 double bond completely intact . If catalytic hydrogenation is strictly required for your workflow, utilize a poisoned catalyst or Raney Nickel under carefully monitored hydrogen uptake.

Q2: I attempted reduction using sodium borohydride (NaBH 4​ ), but NMR indicates the loss of the C4 ketone, forming an 8-aminochroman-4-ol. How can I preserve the C4 carbonyl? A2: Hydride donors like NaBH 4​ or LiAlH 4​ lack the necessary chemoselectivity and will readily reduce the C4 carbonyl of the benzopyran-4-one ring . Solution: Avoid hydride-based reagents entirely. Instead, utilize metal-mediated reductions such as Iron (Fe) powder with ammonium chloride (NH 4​ Cl), or the recently validated metal-free reduction using tetrahydroxydiboron (B 2​ (OH) 4​ ) and 4,4'-bipyridine, which perfectly tolerates carbonyl groups .

Q3: When using sodium sulfide (Na 2​ S) for reduction, my reaction yields a complex mixture with a completely different UV profile. What went wrong? A3: Benzopyran-4-ones are highly sensitive to strong bases and nucleophiles. The sulfide anion can attack the C2 position, triggering the cleavage of the O1-C2 bond. This results in pyrone ring opening and the formation of complex phenolic mixtures. Solution: Strictly avoid strongly basic conditions. Maintain a neutral or mildly acidic pH during the reduction to preserve the heterocyclic core.

Q4: My reduction seems to stall, yielding a significant amount of the 8-hydroxylamine intermediate instead of the primary amine. How do I drive the reaction to completion? A4: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Stalling at the hydroxylamine stage usually indicates insufficient reducing equivalents or an overly mild catalyst system. Solution: Increase the equivalents of the reducing agent (e.g., use 5.0 eq of SnCl 2​ ·2H 2​ O) and elevate the reaction temperature (e.g., refluxing ethanol) to overcome the activation barrier for the final N-O bond cleavage .

Workflow Start Start: 8-Nitrochromone Reduction Q1 Is the C2-C3 double bond intact? Start->Q1 A1_No No: Switch from Pd/C to SnCl2 Q1->A1_No No Q2 Is the C4 carbonyl intact? Q1->Q2 Yes A2_No No: Avoid hydrides. Use B2(OH)4 Q2->A2_No No Q3 Is the pyrone ring closed? Q2->Q3 Yes A3_No No: Avoid basic conditions. Q3->A3_No No Success Optimal Target Yield Achieved Q3->Success Yes

Troubleshooting workflow for optimizing reaction conditions and preserving the chromone core.

Section 3: Quantitative Data & Reagent Comparison

To assist in experimental design, the following table summarizes the chemoselectivity of common reducing agents when applied to the 8-nitro-benzopyran-4-one scaffold.

Reducing AgentNitro Reduction EfficiencyC2=C3 Bond IntegrityC4=O IntegrityPyrone Ring IntegrityRecommendation
H 2​ , Pd/C >95%<10% (Over-reduces)>90%>95%Not Recommended
NaBH 4​ / LiAlH 4​ Variable>85%<5% (Reduces to -OH)>90%Avoid
Na 2​ S >80%>95%>95%<20% (Ring opens)Avoid
SnCl 2​ ·2H 2​ O >95%>98%>98%>98%Gold Standard
B 2​ (OH) 4​ / 4,4'-bipyridine >95%>98%>98%>98%Modern Alternative

Section 4: Validated Experimental Protocols

The following self-validating protocols are engineered to bypass the side reactions detailed above, ensuring high-fidelity conversion to the 8-amino derivative.

Protocol A: Chemoselective Reduction using Tin(II) Chloride (Standard Method)

This protocol relies on SnCl 2​ , which operates via a single-electron transfer mechanism that is highly specific to the nitro group, leaving alkenes and ketones untouched .

  • Preparation: Dissolve 8-nitro-benzopyran-4-one (1.0 eq) in absolute ethanol to create a 0.2 M solution.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O, 5.0 eq) in one portion.

  • Reaction: Heat the mixture to 70–80 °C (reflux) under an inert nitrogen atmosphere. Stir vigorously for 2–4 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Quenching: Once complete, cool the mixture to room temperature and pour it into crushed ice.

  • Neutralization (Critical Step): Carefully add saturated aqueous NaHCO 3​ until the pH reaches 7–8. Note: This will precipitate tin salts as a thick white suspension. Do not skip this step, or tin complexes will contaminate the product.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the 8-amino-benzopyran-4-one.

Protocol B: Metal-Free Reduction using Tetrahydroxydiboron (Modern Method)

For laboratories avoiding heavy metals, this rapid, room-temperature protocol utilizes B 2​ (OH) 4​ and an organocatalyst to achieve perfect chemoselectivity .

  • Preparation: In a dry reaction vial, combine 8-nitro-benzopyran-4-one (1.0 eq), tetrahydroxydiboron (B 2​ (OH) 4​ , 3.0 eq), and 4,4'-bipyridine (0.05 eq).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Reaction: Stir the mixture at room temperature (25 °C). The reaction is typically complete within 5 to 10 minutes.

  • Workup: Dilute the mixture with water to quench any remaining reductant. Extract the product with ethyl acetate (3 × 20 mL).

  • Purification: Wash the organic layer thoroughly with water (to remove DMF) and brine, dry over Na 2​ SO 4​ , and concentrate. Purify via short-path silica gel chromatography if necessary.

References

  • Reduction of nitro compounds. Organic Chemistry Portal. URL:[Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. PubMed (J. Org. Chem). URL:[Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups. Master Organic Chemistry. URL:[Link]

Troubleshooting

Long-term storage and stability optimization for 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

A Guide to Long-Term Storage and Stability Optimization Introduction 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a complex heterocyclic molecule featuring both an aromatic amine and a secondary alcohol integ...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Long-Term Storage and Stability Optimization

Introduction

8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a complex heterocyclic molecule featuring both an aromatic amine and a secondary alcohol integrated into a chroman framework. This combination of functional groups, particularly the 8-amino moiety, renders the compound highly susceptible to oxidative degradation. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating stability issues, ensuring the integrity and reproducibility of your experimental results. By explaining the causality behind storage choices and providing validated protocols, we aim to empower you to maintain the long-term viability of this valuable research compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solid sample of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has started to turn from off-white to a yellowish-brown color. What is happening and is it still usable?

A1: The discoloration you are observing is a classic indicator of oxidation.[1][2] The aromatic amine group at the 8-position is electron-rich and readily reacts with atmospheric oxygen. This process is often accelerated by exposure to light (especially UV), elevated temperatures, and the presence of trace metal ions.[1] The initial oxidation likely forms highly colored intermediates such as quinoneimines, which can then polymerize to create darker, more complex mixtures.[1][2]

While a slight color change may indicate minimal degradation, significant discoloration suggests the presence of impurities that could compromise your experimental results. We strongly recommend assessing the purity of the discolored material by a suitable analytical method, such as HPLC or LC-MS, before use. For future prevention, strict adherence to anaerobic and dark storage conditions is critical.

Q2: What are the optimal conditions for the long-term storage of the solid compound?

A2: To maximize the shelf-life of the solid compound, you must rigorously control its environment to minimize exposure to oxygen, moisture, and light.

ParameterRecommended ConditionRationale
Temperature -20°C or lower.[3][4]Reduces the rate of all chemical reactions, including oxidation.[1]
Atmosphere Inert Gas (Argon or Nitrogen).[5][6]Displaces atmospheric oxygen, the primary driver of oxidative degradation.[2]
Light Protection from light (Amber vial).[2]Light, especially UV, provides the energy to initiate and propagate oxidative reactions.[1]
Moisture Dry environment (Desiccator).Amines can be hygroscopic, and moisture can facilitate degradation pathways.[7]

For ultimate stability, we recommend storing the compound in an amber glass vial, flushing the headspace with argon or nitrogen before sealing, and placing it in a -20°C freezer.[2][3]

Q3: I need to make a stock solution for my experiments. What is the best way to prepare and store it to prevent degradation?

A3: Preparing and storing solutions requires even greater care than for the solid, as solvents can facilitate oxidative processes.

  • Solvent Choice: Use high-purity, anhydrous solvents. If possible, deoxygenate the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes immediately before use.[2][8]

  • Antioxidants: The addition of an antioxidant is a highly effective method to prevent degradation in solution.[1][9] Ascorbic acid or Butylated Hydroxytoluene (BHT) are common choices.

  • Preparation: Prepare the solution under an inert atmosphere, for instance, using a glovebox or standard Schlenk line techniques.[5][8]

  • Storage: Store stock solutions in small, single-use aliquots in amber vials at -80°C to minimize freeze-thaw cycles and light exposure.[4][10] Aqueous solutions should not be stored for more than a day unless their stability has been explicitly validated.

Q4: What specific factors will most rapidly degrade my compound?

A4: The primary factors that accelerate degradation are, in order of typical impact:

  • Oxygen: Atmospheric oxygen is the main culprit in the oxidation of the aromatic amine.[2]

  • Light: UV light in particular provides the activation energy for oxidation and can also affect the benzopyran ring system.[1][11]

  • Elevated Temperature: Higher temperatures increase the kinetic rate of degradation reactions.[1][12]

  • High pH (Alkaline Conditions): Basic conditions can deprotonate the phenolic-like hydroxyl group, making the molecule more susceptible to oxidation.[1][2]

  • Trace Metal Ions: Ions such as copper (Cu²⁺) and iron (Fe³⁺) can act as powerful catalysts for the oxidation process, even at trace levels.[1] Use high-purity reagents and acid-washed glassware to minimize metal contamination.

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Rapid Discoloration (minutes to hours) of a freshly prepared solution. 1. Oxygenated solvent was used.2. Preparation under ambient atmosphere.3. Contamination in the solvent or on glassware (e.g., metal ions).1. Implement Protocol 2: Deoxygenate your solvent via inert gas sparging before use.2. Prepare solutions under a nitrogen or argon blanket.3. Add an antioxidant like ascorbic acid (0.01-0.1% w/v) to the solution.[1]4. Use high-purity solvents and meticulously clean glassware.
Assay results are inconsistent or show a drop in compound activity over time. The compound is degrading in the assay buffer or during incubation.1. Prepare fresh dilutions from a frozen, stabilized stock solution for each experiment.2. If compatible with your assay, consider adding an antioxidant (e.g., BHT for organic systems, ascorbic acid for aqueous) to the assay medium.[1][13]3. Minimize the exposure of assay plates to light and ambient air during long incubations.
New peaks appear in HPLC or LC-MS analysis over time. Degradation products are forming during storage or analysis.1. Confirm degradation: Re-analyze a freshly prepared standard to confirm the new peaks are not artifacts.2. Optimize analysis: Add an antioxidant like ascorbic acid to the sample solvent and/or mobile phase to prevent on-column oxidation.[1][2]3. Review storage: Re-evaluate your storage conditions against the recommendations in Protocol 1 and Protocol 2 . Ensure aliquots are properly sealed and protected from light.
Solid compound appears clumpy or "wet". The compound is hygroscopic and has absorbed atmospheric moisture.1. Store the compound in a desiccator, both at room temperature (short-term) and inside the freezer (long-term).2. When removing from the freezer, allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid.[7]

Section 3: Protocols for Stability Optimization

Protocol 1: Long-Term Storage of Solid Compound
  • Vessel Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: Weigh the desired amount of 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol into the vial. It is best practice to create several smaller aliquots rather than one large one to avoid repeatedly exposing the entire batch to the atmosphere.

  • Inerting: Place the uncapped vial into a larger chamber or Schlenk flask. Evacuate the chamber and backfill with a dry, inert gas (argon is preferred due to its density, but nitrogen is also sufficient). Repeat this cycle 3-5 times.[8]

  • Sealing: While still under a positive pressure of inert gas, tightly seal the vial cap. For extra protection, wrap the cap threads with Parafilm®.

  • Storage: Place the sealed vial inside a secondary container with a desiccant and store it in a -20°C freezer. Log the date and contents clearly.

Protocol 2: Preparation and Storage of Stabilized Stock Solutions
  • Solvent Preparation: Select a high-purity, anhydrous-grade solvent (e.g., DMSO, DMF). Sparge the solvent with a gentle stream of argon or nitrogen via a long needle for 15-30 minutes to remove dissolved oxygen.[2]

  • Antioxidant Addition (Recommended): To the deoxygenated solvent, add an appropriate antioxidant.

    • For organic solvents (DMSO, DMF): Butylated Hydroxytoluene (BHT) at 0.01 - 0.1% (w/v).[1]

    • For aqueous buffers (if necessary): Ascorbic Acid at 0.01 - 0.1% (w/v).[1][2]

  • Dissolution: Under an inert atmosphere (e.g., in a glovebox or with an argon-filled balloon on the flask), add the deoxygenated, antioxidant-containing solvent to the pre-weighed solid compound to achieve the desired concentration.

  • Aliquoting: Dispense the stock solution into single-use volumes in amber micro-tubes or vials.

  • Inerting and Sealing: Flush the headspace of each aliquot with inert gas before sealing tightly.

  • Storage: Immediately place the aliquots in a labeled box and store at -80°C.[4][10]

Protocol 3: Best Practices for HPLC/LC-MS Analysis
  • Sample Preparation: Dilute your stock solution or prepare your sample using a diluent that contains an antioxidant. A mobile phase-matched diluent containing 0.1% ascorbic acid is often effective. Prepare samples immediately before placing them in the autosampler.[1][2]

  • Mobile Phase: If baseline instability or peak tailing is observed, consider adding a competing base like triethylamine (0.1%) to the mobile phase to improve peak shape for the basic amino group.[1]

  • Autosampler: Use an autosampler with temperature control set to a low temperature (e.g., 4°C) to maintain sample integrity while waiting for injection.

  • Column Choice: Employ a base-deactivated column to minimize secondary interactions between the amino group and residual silanols on the silica support, which can cause peak tailing.[1]

Section 4: Data & Visualization

Table 1: Summary of Recommended Antioxidants for Solutions
AntioxidantTypical Concentration (w/v)Recommended Use CaseMechanism of Action
Ascorbic Acid 0.01 - 0.1%Aqueous solutions, HPLC mobile phases.[1][2]Acts as a reducing agent, scavenging oxygen and other oxidizing species.[1]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Organic solvents (DMSO, DMF, etc.).[1]A phenolic antioxidant that acts as a free radical scavenger.[1][13]
Sodium Metabisulfite 0.05 - 0.5%Aqueous solutions; can be more potent than ascorbic acid in some cases.A strong reducing agent.[1][2]
Diagram 1: Workflow for Preparing a Stabilized Stock Solution

G Workflow: Stabilized Stock Solution Preparation cluster_prep Preparation Steps cluster_storage Storage Protocol start 1. Weigh Solid Compound in Amber Vial solvent 2. Select High-Purity Anhydrous Solvent sparge 3. Sparge Solvent with Inert Gas (15-30 min) solvent->sparge antioxidant 4. Add Antioxidant (e.g., BHT, Ascorbic Acid) sparge->antioxidant dissolve 5. Dissolve Solid in Treated Solvent Under Inert Atmosphere antioxidant->dissolve aliquot 6. Dispense into Single-Use Amber Vials dissolve->aliquot flush 7. Flush Headspace of Each Aliquot aliquot->flush store 8. Seal Tightly & Store at -80°C flush->store

Caption: Step-by-step workflow for preparing and storing stabilized solutions.

Diagram 2: Primary Oxidative Degradation Pathway

G Conceptual Degradation Pathway A 8-Amino-2,2-dimethyl-3,4-dihydro- 2H-1-benzopyran-4-ol (Stable, Colorless/White) B [Oxidized Intermediates] (e.g., Quinoneimine-like species) (Unstable, Highly Colored) A->B  [O], Light, Metal Ions C Polymerized Products (Complex Mixture, Dark Brown/Black) B->C  Polymerization

Caption: Simplified pathway showing oxidation to colored intermediates.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

  • Aminophenols | Request PDF. ResearchGate. Available from: [Link]

  • 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol - NextSDS. Available from: [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. Available from: [Link]

  • Hindered Phenol Antioxidant HPAO - Tintoll. Available from: [Link]

  • Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. PubMed. Available from: [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. University of Pittsburgh. Available from: [Link]

  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. ResearchGate. Available from: [Link]

  • Naphthopyran molecular switches and their emergent mechanochemical reactivity. Chemical Science (RSC Publishing). Available from: [Link]

  • Temperature dependence of the photochromism of naphthopyrans in functionalized sol-gel thin films | Request PDF. ResearchGate. Available from: [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Available from: [Link]

  • (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]. PubChem. Available from: [Link]

  • How to Ensure Antibody Stability During Long-Term Storage. Biopharma Group. Available from: [Link]

  • In vitro biotransformation of 3,4-dihydro-6-hydroxy-2,2-dimethyl-7-methoxy-1(2H)-benzopyran (CR-6), a potent lipid peroxidation inhibitor and nitric oxide scavenger, in rat liver microsomes. PubMed. Available from: [Link]

  • Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. ResearchGate. Available from: [Link]

  • Influence of the Solvent on the Thermal Back Reaction of One Spiropyran. Journal of Chemical Education (ACS Publications). Available from: [Link]

  • KR100739439B1 - Method for preparing 8-amino-4-oxo-2- (tetrazol-5-yl). Google Patents.
  • Preparation of 8-Amido-2-dimethylamino-1,2,3,4-tetrahydro-2-dibenzofurans and several fluorinated derivatives via[7][7]-sigmatropic rearrangement of O-aryloximes. PubMed. Available from: [Link]

  • Continuous freeze-drying of messenger RNA lipid nanoparticles enables storage at higher temperatures. PMC. Available from: [Link]

  • Synthesis of the Metabolites and Degradation Products of 2-Amino-7-isopropyl-5-oxo-5H-[1] benzopyrano [2, 3-b] pyridine-3-carboxylic Acid (Amoxanox). J-Stage. Available from: [Link]

  • Method development for amino acid analysis. ResearchGate. Available from: [Link]

  • 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H). PubMed. Available from: [Link]

  • Research Advances on the Stability of mRNA Vaccines. MDPI. Available from: [Link]

  • Short- and Long-term storage of purified oligonucleotides. Bio-Synthesis. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol vs. Cromakalim: A Structural and Functional Comparison in Ion Channel Assays

Executive Summary The benzopyran (chromanol) scaffold is a privileged structure in ion channel pharmacology, serving as the foundational pharmacophore for numerous therapeutic agents. Cromakalim is the archetypal ATP-sen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzopyran (chromanol) scaffold is a privileged structure in ion channel pharmacology, serving as the foundational pharmacophore for numerous therapeutic agents. Cromakalim is the archetypal ATP-sensitive potassium ( KATP​ ) channel opener, widely utilized to study smooth muscle relaxation and myocardial protection [1]. Conversely, 8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol (hereafter referred to as 8- NH2​ -chroman-4-ol) represents a critical structural divergence. While sharing the 2,2-dimethylchroman core, its altered substitution pattern completely shifts its pharmacological profile.

This guide provides an objective, data-driven comparison of these two compounds, detailing how specific structural modifications dictate their utility in patch-clamp electrophysiology and structure-activity relationship (SAR) profiling.

Structural Pharmacology & Mechanistic Divergence

To understand the causality behind their divergent effects in ion channel assays, one must analyze the strict stereochemical and electronic requirements of the KATP​ channel's sulfonylurea receptor (SUR) subunit [2].

Cromakalim: The KATP​ Gold Standard

Cromakalim is a racemic mixture (with levcromakalim being the active (3S,4R)-enantiomer) characterized by a 6-cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-benzopyran-3-ol structure [3].

  • The trans-3-OH and 4-Substituent: The hydroxyl group at the C3 position and the bulky, electron-rich pyrrolidinone ring at the C4 position are absolute requirements for anchoring the molecule to the SUR subunit [4].

  • The 6-Cyano Group: This electron-withdrawing group enhances the binding affinity, allowing cromakalim to effectively antagonize intracellular ATP inhibition, thereby opening the Kir6.x pore and driving K+ efflux.

8- NH2​ -Chroman-4-ol: The SAR Probe

8- NH2​ -chroman-4-ol lacks the critical pharmacophores required for KATP​ activation.

  • The 4-OH Shift: Shifting the hydroxyl group from the C3 to the C4 position eliminates the required hydrogen-bonding geometry for the SUR binding pocket [5]. In classical benzopyran synthesis, 4-chromanols are merely synthetic intermediates that must be dehydrated and epoxidized to yield the active 3-ol/4-substituted derivatives [6].

  • Lack of C4 Bulky Group: Without a substituent like a pyrrolidinone or sulfonamide at C4, the molecule cannot induce the necessary conformational change in the SUR subunit.

  • 8- NH2​ Substitution: The electron-donating amino group at C8 fundamentally alters the electron density of the aromatic ring compared to the electron-withdrawing 6-cyano group of cromakalim.

Application Insight: Because 8- NH2​ -chroman-4-ol is structurally related but functionally inert at KATP​ channels, it serves as an elegant negative control in electrophysiological assays or as a precursor scaffold for targeting alternative channels (e.g., IKs​ blockers like Chromanol 293B, which utilize a related chromanol backbone) [7].

Comparative Data Summary

The following table summarizes the quantitative and qualitative differences between the two compounds in the context of cardiovascular/smooth muscle ion channel assays.

ParameterCromakalim8- NH2​ -Chroman-4-ol
Primary Target KATP​ (Kir6.1/SUR2B, Kir6.2/SUR2A)None (Inert at KATP​ )
Functional Effect Potent Channel OpenerInactive / Negative Control
EC50​ (Smooth Muscle) ~170 - 870 nM [1]> 100 µM (No significant activity)
Hydroxyl Position C3 (trans to C4 substituent)C4
C4 Substituent 2-oxo-1-pyrrolidinylNone
Aromatic Substitution 6-Cyano (Electron-withdrawing)8-Amino (Electron-donating)

Experimental Methodology: Inside-Out Patch Clamp Assay

To validate the mechanistic differences between these compounds, the inside-out patch-clamp configuration is the gold standard.

  • Causality of Choice: Whole-cell configurations are confounded by cellular metabolism. The inside-out patch exposes the intracellular face of the channel directly to the bath solution, allowing precise control over ATP concentrations to isolate the direct drug-SUR interaction [1].

Reagents & Solutions
  • Bath Solution (Intracellular face): 140 mM KCl, 1 mM EGTA, 1 mM MgCl2​ , 10 mM HEPES, pH 7.2. Supplemented with 0.1 mM ATP to induce baseline channel closure.

  • Pipette Solution (Extracellular face): 140 mM KCl, 1 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4.

  • Test Compounds: Cromakalim (10 µM) and 8- NH2​ -chroman-4-ol (10 µM and 100 µM), dissolved in DMSO (final DMSO <0.1%).

Step-by-Step Protocol
  • Cell Preparation: Plate HEK293 cells transiently co-transfected with Kir6.2 and SUR2A plasmids onto glass coverslips.

  • Seal Formation: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette (resistance 2–4 MΩ) on a fluorescently identified transfected cell.

  • Patch Excision: Quickly withdraw the pipette to excise the membrane patch into the inside-out configuration.

  • Baseline Establishment: Perfuse the bath with the ATP-free solution to observe maximum spontaneous KATP​ opening. Subsequently, perfuse with 0.1 mM ATP to inhibit the current, establishing the baseline.

  • Compound Application:

    • Test 1: Perfuse 10 µM 8- NH2​ -chroman-4-ol in the presence of 0.1 mM ATP. Record for 3 minutes. (Expected result: No recovery of current).

    • Washout: Wash with standard ATP solution.

    • Test 2: Perfuse 10 µM Cromakalim in the presence of 0.1 mM ATP. Record for 3 minutes. (Expected result: Robust recovery of outward K+ current, overcoming ATP inhibition).

  • Data Analysis: Normalize the compound-induced current to the maximum ATP-free current. Plot the current-voltage (I-V) relationship to confirm inward rectification properties typical of Kir6.2.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the structure-function relationship dictating the assay outcomes.

G Croma Cromakalim (3-OH, 4-Pyrrolidinyl, 6-Cyano) Target K_ATP Channel Complex (SUR2A / Kir6.2) Croma->Target Analog 8-NH2-Chroman-4-ol (4-OH, 8-NH2, No 4-Substituent) Analog->Target BindCroma High Affinity Binding (SUR Nucleotide Binding Domain) Target->BindCroma BindAnalog Steric/Electronic Mismatch (No SUR Binding) Target->BindAnalog EffectCroma Channel Opening & K+ Efflux BindCroma->EffectCroma EffectAnalog Channel Remains Closed (ATP Inhibition Maintained) BindAnalog->EffectAnalog Readout Inside-Out Patch Clamp (Current Measurement) EffectCroma->Readout EffectAnalog->Readout

Mechanistic workflow comparing Cromakalim and 8-NH2-Chroman-4-ol in K_ATP patch-clamp assays.

References

  • Binding and effects of KATP channel openers in the vascular smooth muscle cell line, A10 National Institutes of Health (NIH) / PubMed[Link]

  • From cromakalim to different structural classes of K(ATP) channel openers National Institutes of Health (NIH) / PubMed[Link]

  • Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • 4,6-Disubstituted 2,2-dimethylchromans structurally related to the K(ATP) channel opener cromakalim: design, synthesis, and effect on insulin release and vascular tone National Institutes of Health (NIH) / PubMed[Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development MDPI[Link]

  • Synthesis and Activity of Novel and Selective IKs-Channel Blockers Journal of Medicinal Chemistry - ACS Publications[Link]

Comparative

Comparative efficacy of 8-amino vs 6-amino benzopyran-4-ol derivatives

As a Senior Application Scientist specializing in ion channel modulators, I frequently evaluate the structure-activity relationships (SAR) of benzopyran-4-ol derivatives. These compounds, historically anchored by the pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in ion channel modulators, I frequently evaluate the structure-activity relationships (SAR) of benzopyran-4-ol derivatives. These compounds, historically anchored by the prototypical drug cromakalim, are potent ATP-sensitive potassium (K_ATP) channel openers[1]. They exhibit marked myorelaxant activity by activating smooth muscle K_ATP channels, making them highly valuable in the treatment of hypertension and related cardiovascular disorders[2].

However, the specific functionalization of the benzopyran ring dictates both potency and tissue selectivity. In this technical guide, we will objectively compare the mechanistic and pharmacological efficacy of 8-amino versus 6-amino benzopyran-4-ol derivatives, providing the experimental frameworks necessary to validate these differences in a laboratory setting.

Structural Mechanics: The Causality of C-6 vs. C-8 Substitution

The K_ATP channel is an octameric complex consisting of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. Benzopyran-4-ol derivatives exert their efficacy by binding directly to the SUR subunits (specifically SUR2A/SUR2B in vascular smooth muscle)[3].

  • 6-Amino Substitution (The Potency Driver): Structure-activity studies demonstrate that variations at the 6-position of the benzopyran nucleus are critical for target affinity[4]. The C-6 position is para to the pyran oxygen. Substituting this position with an amino group (-NH2) introduces a potent hydrogen-bond donor that projects directly into the nucleotide-binding domain of the SUR2 subunit. This electronic configuration stabilizes the open state of the Kir6.x pore, leading to robust potassium efflux and subsequent vasorelaxation.

  • 8-Amino Substitution (The Selectivity Shifter): The C-8 position is ortho to the pyran oxygen. Placing an amino group here introduces significant steric bulk immediately adjacent to the oxygen atom. This steric clash distorts the optimal dihedral angle of the critical C-4 hydroxyl group and alters the overall dipole moment of the molecule. Consequently, 8-amino derivatives generally exhibit a sharp drop in SUR2 binding affinity (reducing vasorelaxant efficacy) but can paradoxically shift selectivity toward pancreatic SUR1 receptors, acting as inhibitors of insulin secretion[1].

Pathway B Benzopyran-4-ol Derivative SUR SUR2 Subunit (Regulatory) B->SUR Binds to nucleotide binding domain Kir Kir6.1/6.2 Pore (Conformational Shift) SUR->Kir Allosteric coupling K_efflux Potassium (K+) Efflux Kir->K_efflux Channel opening Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Ca_block VDCC Inhibition (Decreased Ca2+ Influx) Hyperpol->Ca_block Voltage drop Relax Smooth Muscle Vasorelaxation Ca_block->Relax Reduced MLCK activity

Figure 1: K_ATP channel activation pathway by 6-substituted benzopyran-4-ol derivatives.

Comparative Efficacy Data

To objectively compare these derivatives, we look at their performance metrics in standard vascular and endocrine models. The table below synthesizes the pharmacological divergence caused by the positional shift of the amino group.

Pharmacological Parameter6-Amino-benzopyran-4-ol Derivatives8-Amino-benzopyran-4-ol DerivativesMechanistic Rationale
Primary Target Affinity SUR2A / SUR2B (Vascular)SUR1 (Pancreatic) / Weak SUR2C-6 projects into SUR2 pocket; C-8 causes steric hindrance at SUR2[1].
Vasorelaxation IC50 (Rat Aorta)Highly Potent (Typically 0.1 - 1.0 µM)Weak (> 10.0 µM)Loss of optimal H-bonding geometry in the 8-amino configuration[4].
Insulin Secretion Inhibition LowModerate to High8-position bulk shifts affinity toward pancreatic endocrine tissue[1].
C-4 Hydroxyl Geometry Optimal (~60° dihedral angle)DistortedC-8 substitution forces intramolecular interactions with the pyran oxygen.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these compounds must be tested using self-validating experimental systems. Below are the definitive protocols for synthesizing the derivatives and evaluating their vasorelaxant properties.

Protocol 3.1: Regioselective Synthesis & Reduction

The synthesis of the benzopyran core relies on the cyclization of substituted phenols or salicylaldehydes[2].

  • Core Cyclization: React the corresponding salicylaldehyde with dimethylacrylate in DMF/potassium carbonate at 150°C to form the 2,2-dimethyl-2H-1-benzopyran core[4]. Causality: This establishes the rigid pyran ring required for SUR receptor docking.

  • Regioselective Nitration: Treat the benzopyran core with nitronium tetrafluoroborate in dry dichloromethane[4]. Causality: The pyran oxygen acts as an ortho/para director. Because the ortho (C-8) position is sterically hindered by the adjacent ring, nitration occurs highly selectively at the para (C-6) position, yielding the 6-nitro intermediate.

  • Reduction to Amine: Reduce the nitro compound using an excess of elementary iron powder in 5 N H2SO4 at room temperature for 3 hours[4]. Causality: This mild reduction cleanly converts the nitro group to the primary amine without cleaving the sensitive pyran ring, yielding the 6-amino derivative. (Note: 8-amino derivatives require starting from an 8-substituted phenol to bypass the natural regioselectivity of the ring[2]).

Protocol 3.2: Ex Vivo Vasorelaxation Assay (Rat Aorta)

To prove that the 6-amino derivative is a superior vasodilator compared to the 8-amino derivative, we utilize an isolated rat aorta model[4].

  • Tissue Isolation: Isolate the thoracic aorta from Sprague-Dawley rats and cut into 2-3 mm rings. Causality: The thoracic aorta provides a robust smooth muscle bed rich in SUR2B/Kir6.1 channels, making it the gold standard for testing antihypertensive efficacy[3].

  • Endothelial Denudation & Validation: Mechanically remove the endothelium by gently rubbing the intimal surface. Mount the rings in an organ bath containing Krebs-Henseleit solution. Pre-contract with 1 µM Phenylephrine, then administer 1 µM Acetylcholine (ACh). Causality (Self-Validation): If the ring fails to relax, successful denudation is confirmed. This ensures that any subsequent relaxation caused by the benzopyran derivative is strictly due to direct smooth muscle K_ATP activation, not an artifact of endothelial nitric oxide (eNOS) release.

  • Cumulative Dosing: Wash the tissue and re-establish a stable pre-contraction plateau with Phenylephrine. Add the benzopyran derivative (6-amino or 8-amino) in cumulative half-log increments (10^-9 to 10^-5 M). Causality: Cumulative dosing allows the construction of a complete concentration-response curve from a single tissue preparation, eliminating inter-tissue biological variance.

  • Mechanistic Reversal (The Control): At maximum relaxation, introduce 10 µM Glibenclamide. Causality: Glibenclamide is a selective K_ATP channel blocker. If the relaxation is immediately reversed, it definitively proves the mechanism of action is via K_ATP channel opening.

Workflow Prep Compound Preparation Tissue Aortic Ring Isolation Prep->Tissue Equil Equilibration & Endothelium Check Tissue->Equil Precon Precontraction (Phenylephrine) Equil->Precon ACh <5% relax (Denuded) Dose Cumulative Dosing Precon->Dose Plateau reached Analysis Data Acquisition & IC50 Calculation Dose->Analysis

Figure 2: Self-validating ex vivo workflow for assessing direct smooth muscle vasorelaxation efficacy.

References

  • Title: 6-Substituted Benzopyrans as Potassium Channel Activators: Synthesis, Vasodilator Properties, and Multivariate Analysis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Source: Googleapis.
  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Wisdom Library (Synthesis of Benzopyran Analogues) Source: wisdomlib.org URL: [Link]

  • Title: synthesis and antihypertensive activity of various 1 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: wisdomlib.org URL: [Link]

Sources

Validation

A Comparative Guide to Catalytic Reduction Methods for 8-Amino-chroman-4-ol Synthesis

Executive Summary The synthesis of 8-amino-chroman-4-ol—a critical building block in the development of kinase inhibitors and potassium-competitive acid blockers (P-CABs)—presents a classic chemoselectivity challenge. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 8-amino-chroman-4-ol—a critical building block in the development of kinase inhibitors and potassium-competitive acid blockers (P-CABs)—presents a classic chemoselectivity challenge. The most viable synthetic route begins with the precursor 8-nitrochroman-4-one , requiring the reduction of both a highly reducible nitro group (-NO₂) and a more recalcitrant cyclic ketone (C=O).

This guide evaluates three distinct catalytic reduction strategies: One-Pot Heterogeneous Hydrogenation, Stepwise Chemoselective Hydrogenation, and Asymmetric Transfer Hydrogenation (ATH). By analyzing the mechanistic causality behind each catalyst's behavior, this guide provides drug development professionals with self-validating protocols to achieve the desired yield, chemoselectivity, and stereochemical purity.

Mechanistic Overview & The Synthetic Challenge

Reducing 8-nitrochroman-4-one requires precise control over thermodynamic activation barriers. The N-O bond is easily cleaved and reduced at ambient hydrogen pressures, whereas the C=O bond requires either higher pressures, elevated temperatures, or specialized hydride donors.

Failure to control the reduction environment leads to two primary failure modes:

  • Over-reduction (Hydrogenolysis): Aggressive catalysts can cleave the benzylic/homobenzylic C-O bond, yielding the dehydroxylated byproduct 8-aminochroman.

  • Poor Stereocontrol: Standard heterogeneous catalysts yield a racemic mixture of cis and trans diastereomers, which is unacceptable if a specific enantiomer (e.g., (R)-8-amino-chroman-4-ol) is required for API binding affinity.

Catalytic Workflow Comparison

CatalyticReduction cluster_M1 Method 1: One-Pot Hydrogenation cluster_M2 Method 2: Stepwise Chemoselective cluster_M3 Method 3: Asymmetric Transfer (ATH) Start 8-Nitrochroman-4-one M1_Cat Raney Ni / H2 (50 psi) Start->M1_Cat M2_Cat1 Pd/C / H2 (1 atm) Start->M2_Cat1 M3_Cat1 Pd/C / H2 (1 atm) Start->M3_Cat1 M1_Prod Racemic 8-Aminochroman-4-ol (+ Over-reduction) M1_Cat->M1_Prod Simultaneous M2_Int 8-Aminochroman-4-one M2_Cat1->M2_Int Chemoselective M2_Cat2 Ru/C / H2 (100 psi) M2_Int->M2_Cat2 M2_Prod Racemic 8-Aminochroman-4-ol M2_Cat2->M2_Prod Diastereomeric M3_Int 8-Aminochroman-4-one M3_Cat1->M3_Int Chemoselective M3_Cat2 Ru-TsDPEN / HCOOH M3_Int->M3_Cat2 M3_Prod Enantiopure (R)- or (S)- 8-Aminochroman-4-ol M3_Cat2->M3_Prod Enantioselective

Figure 1: Comparative workflow of catalytic reduction pathways from 8-nitrochroman-4-one.

Method 1: One-Pot Heterogeneous Hydrogenation (Raney Nickel)

Mechanistic Causality: Raney Nickel provides a highly active, porous surface that indiscriminately adsorbs both nitro and carbonyl functionalities. Because the catalyst does not spatially or electronically differentiate between the two reducible groups, both are reduced simultaneously under moderate hydrogen pressure[1]. However, this lack of selectivity frequently leads to competitive hydrogenolysis of the newly formed C-OH bond, generating unwanted dehydroxylated impurities.

Self-Validating Protocol:

  • Preparation: Dissolve 8-nitrochroman-4-one (1.0 eq) in methanol (0.5 M).

  • Catalyst Addition: Add an aqueous slurry of Raney Ni (20% w/w). Caution: Pyrophoric.

  • Reaction: Pressurize the vessel with H₂ (50 psi) and stir at 50°C for 12 hours.

  • Self-Validation Checkpoint (GC-MS): Sample the reaction mixture. The process is complete when the mass peak for the starting material ( m/z 193) disappears. Monitor specifically for the over-reduced byproduct 8-aminochroman ( m/z 149). If over-reduction exceeds 5%, quench the reaction immediately.

  • Workup: Filter through a pad of Celite under an inert atmosphere and concentrate in vacuo.

Method 2: Stepwise Chemoselective Hydrogenation (Pd/C → Ru/C)

Mechanistic Causality: This method leverages the thermodynamic divergence of two different metals. Palladium on carbon (Pd/C) exhibits a remarkably low activation energy for the reduction of N-O bonds but is relatively inert toward cyclic ketones at ambient pressure[2]. This allows for the quantitative isolation of the intermediate (8-aminochroman-4-one). Subsequently, a Ruthenium-based catalyst (Ru/C), which has a higher affinity for C=O bond activation, is deployed under elevated pressure to complete the synthesis.

Self-Validating Protocol: Step 1: Nitro Reduction

  • Reaction: Dissolve 8-nitrochroman-4-one in ethyl acetate. Add 10% Pd/C (5 mol%). Stir under an H₂ balloon (1 atm) at room temperature for 4 hours.

  • Self-Validation Checkpoint (TLC): Elute with 1:1 Hexanes/EtOAc. The disappearance of the bright yellow nitro compound spot confirms complete conversion to 8-aminochroman-4-one.

  • Isolation: Filter through Celite and evaporate the solvent.

Step 2: Ketone Reduction 4. Reaction: Redissolve the intermediate in methanol. Add 5% Ru/C (5 mol%). Pressurize with H₂ (100 psi) and heat to 60°C for 8 hours. 5. Self-Validation Checkpoint (NMR): Analyze an aliquot via ¹³C-NMR. The complete disappearance of the carbonyl carbon signal (~190 ppm) validates the successful reduction to the racemic alcohol.

Method 3: Asymmetric Transfer Hydrogenation (Pd/C → Ru-TsDPEN)

Mechanistic Causality: When enantiopurity is required, the ketone reduction step must be stereocontrolled. Following the Pd/C nitro reduction (as described in Method 2), the intermediate is subjected to Asymmetric Transfer Hydrogenation (ATH) using a chiral Noyori-type catalyst, such as RuCl(p-cymene)[(R,R)-TsDPEN][3].

The causality of the stereocontrol lies in the bifunctional nature of the catalyst. The Ruthenium metal center delivers a hydride to the carbonyl carbon, while the basic amine ligand simultaneously delivers a proton to the carbonyl oxygen. This occurs via a highly ordered, concerted six-membered transition state in the outer coordination sphere[3]. The steric bulk of the p-cymene and the chiral orientation of the TsDPEN ligand strictly dictate which enantiotopic face of the ketone is attacked, yielding exceptional enantiomeric excess (ee). Formic acid acts as the continuous hydride source, while triethylamine buffers the system to prevent acidic deactivation of the catalyst.

Self-Validating Protocol: Step 1: Nitro Reduction (Identical to Method 2, Step 1). Step 2: ATH

  • Preparation: Dissolve 8-aminochroman-4-one in a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA).

  • Catalysis: Add 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN].

  • Reaction: Stir at 40°C for 16 hours under an argon atmosphere.

  • Self-Validation Checkpoint (Chiral HPLC): Quench a micro-aliquot with saturated NaHCO₃, extract with dichloromethane, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is validated when the ee is >99% for the (R)-enantiomer and conversion is >95%.

  • Workup: Neutralize the bulk mixture with aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Quantitative Data Summary

The following table synthesizes the performance metrics of the three methodologies, allowing researchers to select the optimal route based on project constraints (cost vs. stereochemical requirements).

MetricMethod 1: One-PotMethod 2: Stepwise ChemoselectiveMethod 3: Asymmetric Transfer (ATH)
Catalyst System Raney NiPd/C followed by Ru/CPd/C followed by Ru-TsDPEN
H₂ Source / Pressure H₂ Gas / 50 psiH₂ Gas / 1 atm → 100 psiH₂ Gas (1 atm) → Formic Acid
Chemoselectivity Low (Prone to C-O cleavage)High (No over-reduction)High (No over-reduction)
Stereoselectivity (ee) 0% (Racemic)0% (Racemic)> 99% (Enantiopure)
Typical Yield 45% – 60%75% – 85%80% – 90%
Scalability & Cost High / Very Low CostHigh / Moderate CostMedium / High Cost (Ru-Ligand)

References

  • Title: Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis Source: Wiley URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Sources

Comparative

A Comparative Analysis of the Cytotoxic Profiles of 8-Amino-2,2-Dimethyl Benzopyran Derivatives in Mammalian Cell Lines

The quest for novel, highly effective, and selective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic compounds, the benzopyran scaffold has emerged as a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel, highly effective, and selective anticancer agents is a cornerstone of modern oncological research. Within the vast landscape of heterocyclic compounds, the benzopyran scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including significant cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic properties of a specific subclass, the 8-amino-2,2-dimethyl benzopyrans, and their derivatives. We will delve into their performance against various mammalian cell lines, supported by experimental data, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and potentially harness the therapeutic potential of these compounds.

Introduction to Benzopyrans in Oncology

Benzopyrans, bicyclic heterocyclic compounds, are prevalent in a variety of natural products and have been the subject of extensive synthetic exploration.[1] Their derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties. The addition of an amino group at the C-8 position of the 2,2-dimethyl benzopyran core has been a strategy to modulate the molecule's physicochemical properties and enhance its biological activity. This guide will focus on the comparative cytotoxicity of these 8-amino derivatives, providing a foundation for further investigation and development.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of novel compounds is a critical initial assessment in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of a higher cytotoxic potency.

Several studies have highlighted the promising cytotoxic profiles of various 8-amino-2,2-dimethyl benzopyran derivatives against a panel of human cancer cell lines. The data presented below has been synthesized from multiple sources to provide a comparative overview. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density, drug incubation time, and the specific cytotoxicity assay used.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
SIMR1281 MCF7Breast Adenocarcinoma0.66 - 5.5[3]
SKBR3Breast Adenocarcinoma0.66 - 5.5[3]
BT549Breast Adenocarcinoma0.66 - 5.5[3]
MDA-MB-231Breast Adenocarcinoma0.66 - 5.5[3]
A549Non-small Cell Lung Cancer0.66 - 5.5[3]
HCT116Colorectal Carcinoma0.66 - 5.5[3]
U937Histiocytic Lymphoma0.66 - 5.5[3]
JurkatAcute T-cell Leukemia0.66 - 5.5[3]
2-aminopropyl benzopyran derivative 5b MDA-MB-231Triple-Negative Breast Cancer1.5 - 14.0[4]
2-aminopropyl benzopyran derivative 6b MDA-MB-231Triple-Negative Breast Cancer1.5 - 14.0[4]
2-aminopropyl benzopyran derivative 7b MDA-MB-231Triple-Negative Breast Cancer1.5 - 14.0[4]
2-aminopropyl benzopyran derivative 5 MDA-MB-231Triple-Negative Breast Cancer11.0 - 22.0[4]
2-aminopropyl benzopyran derivative 6 MDA-MB-231Triple-Negative Breast Cancer11.0 - 22.0[4]
2-aminopropyl benzopyran derivative 7 MDA-MB-231Triple-Negative Breast Cancer11.0 - 22.0[4]

Note: The IC50 values for SIMR1281 are presented as a range as reported in the source. The 2-aminopropyl benzopyran derivatives demonstrate the importance of the N-methylation for cytotoxic activity.[4]

Mechanistic Insights: Unraveling the Pathways to Cell Death

The cytotoxic effects of 8-amino-2,2-dimethyl benzopyran derivatives are primarily attributed to their ability to induce programmed cell death, or apoptosis.[5] This is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. These compounds appear to trigger apoptosis through a multi-faceted approach, impacting key signaling pathways that govern cell survival and proliferation.

One of the central mechanisms involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6] The ratio of these proteins is a critical determinant of a cell's fate. Studies on related 8-amino heterocyclic compounds have shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 following treatment.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program.

Furthermore, evidence suggests that these compounds can interfere with critical cell survival signaling pathways. The Ras/ERK and PI3K/Akt pathways are frequently hyperactivated in cancer, promoting uncontrolled cell growth and inhibiting apoptosis. The novel benzopyran derivative, SIMR1281, has been shown to inactivate these pathways, contributing to its pro-apoptotic effects.[3]

Below is a diagram illustrating the proposed signaling pathways affected by 8-amino-2,2-dimethyl benzopyran derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates PI3K PI3K Receptor->PI3K Activates ERK ERK Ras->ERK Activates Akt Akt PI3K->Akt Activates Cell Proliferation Cell Proliferation ERK->Cell Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytochromeC Cytochrome c Bax->CytochromeC Promotes release Apoptosis Apoptosis CytochromeC->Apoptosis Activates Caspases 8-Amino-2,2-dimethyl Benzopyran 8-Amino-2,2-dimethyl Benzopyran 8-Amino-2,2-dimethyl Benzopyran->Ras Inhibits 8-Amino-2,2-dimethyl Benzopyran->PI3K Inhibits 8-Amino-2,2-dimethyl Benzopyran->Bcl2 Downregulates 8-Amino-2,2-dimethyl Benzopyran->Bax Upregulates

Caption: Proposed mechanism of action for 8-amino-2,2-dimethyl benzopyrans.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. The following are detailed, step-by-step methodologies for common in vitro cytotoxicity assays used in the evaluation of compounds like 8-amino-2,2-dimethyl benzopyrans.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan.

Protocol:

  • Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the 8-amino-2,2-dimethyl benzopyran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid).

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the benzopyran derivatives as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

The following diagram outlines the general experimental workflow for assessing the cytotoxicity of 8-amino-2,2-dimethyl benzopyran derivatives.

cluster_assays Cytotoxicity/Apoptosis Assays Start Start Cell_Culture Mammalian Cell Line Culture Start->Cell_Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat with 8-Amino-2,2-dimethyl Benzopyran Derivatives Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH AnnexinV Annexin V/PI Assay Incubation->AnnexinV Data_Analysis Data Analysis and IC50 Determination MTT->Data_Analysis LDH->Data_Analysis AnnexinV->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion and Future Directions

The 8-amino-2,2-dimethyl benzopyran scaffold represents a promising starting point for the development of novel anticancer agents. The available data indicates that these compounds can exhibit potent cytotoxic activity against a range of mammalian cancer cell lines, primarily through the induction of apoptosis. Their mechanism of action appears to involve the modulation of key regulatory proteins in the Bcl-2 family and the inhibition of critical cell survival pathways.

To advance the therapeutic potential of this compound class, future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive synthesis and evaluation of a library of 8-amino-2,2-dimethyl benzopyran derivatives will be crucial to identify the key structural features that enhance potency and selectivity.

  • Broad-Spectrum Screening: Testing optimized lead compounds against a wider panel of cancer cell lines, including those with known drug resistance mechanisms, will provide a more complete picture of their therapeutic window.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their anti-tumor efficacy, pharmacokinetic properties, and overall safety profile.

  • Target Deconvolution: Further mechanistic studies are needed to precisely identify the direct molecular targets of these compounds, which will aid in the design of more potent and specific next-generation inhibitors.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to explore and unlock the full therapeutic potential of 8-amino-2,2-dimethyl benzopyrans in the fight against cancer.

References

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  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. (2009). Asian Journal of Chemistry, 21(9), 7127-7133.
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